Sodium Folinate
Description
Contextualizing Sodium Folinate within Folate Biochemistry Research
Folate research is fundamentally the study of a family of essential B vitamins (B9) that are critical for a host of metabolic processes. oregonstate.eduneuroneeds.com Folates, in their various forms, act as coenzymes in one-carbon metabolism, the transfer of single-carbon units like methyl (-CH3), methylene (B1212753) (-CH2-), and formyl (-CHO) groups. researchgate.nettandfonline.com This metabolic network is central to the synthesis of nucleotides (the building blocks of DNA and RNA) and the metabolism of several amino acids. oregonstate.eduresearchgate.net
This compound, chemically known as 5-formyltetrahydrofolate, is a metabolically active form of folate. nutripath.com.aupatsnap.com Unlike folic acid, the synthetic and oxidized form of folate found in many supplements, this compound is a reduced and active derivative. oregonstate.edunutripath.com.auconsensus.app This distinction is crucial. Folic acid requires a multi-step enzymatic conversion to become biologically useful, a process initiated by the enzyme dihydrofolate reductase (DHFR). neuroneeds.comnutripath.com.au In contrast, folinate can enter the folate metabolic cycle more directly, bypassing the DHFR-dependent step. neuroneeds.comnutripath.com.aupatsnap.com
Within the folate family, this compound is one of several key interconvertible forms. The central molecule in folate metabolism is tetrahydrofolate (THF). tandfonline.comnutripath.com.au THF can accept one-carbon units to become various derivatives, including 5,10-methylenetetrahydrofolate, 5,10-methenyltetrahydrofolate, and 5-methyltetrahydrofolate (5-MTHF), the most abundant form in plasma. nutripath.com.au Folinate itself can be converted into other active folate forms, allowing it to participate in the full spectrum of folate-dependent reactions. nutripath.com.au
Significance of Folinate Research in Fundamental Biochemical Systems
The study of this compound is significant because it provides a window into the core processes of one-carbon metabolism. nih.govnih.gov This metabolic engine is indispensable for cellular proliferation, maintenance, and function. The key contributions of folates, including folinate, to fundamental biochemical systems are:
Nucleotide Synthesis: Folate coenzymes are essential for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine (B1678525). researchgate.netoncotarget.com This makes folate metabolism a critical pathway for DNA replication and repair. patsnap.comconsensus.app Folinic acid, in particular, is directly involved in the pathways that produce these essential building blocks. seekinghealth.com
Amino Acid Metabolism: The folate cycle is intricately linked with the metabolism of amino acids such as serine, glycine, histidine, and methionine. oregonstate.edunutripath.com.au For instance, the conversion of homocysteine to methionine, a crucial step in the methionine cycle, is dependent on a folate coenzyme (5-MTHF). oregonstate.edue-dmj.org This cycle is also responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA methylation which plays a role in gene expression. researchgate.net
Mitochondrial and Cytosolic Compartmentalization: Folate metabolism occurs in both the cytosol and mitochondria, with distinct but interconnected pathways in each compartment. tandfonline.comnih.gov Research into folinate helps elucidate how these compartments coordinate the flow of one-carbon units for different metabolic demands, such as mitochondrial protein translation and cytosolic nucleotide synthesis. nih.govnih.gov
Overview of Key Research Paradigms and Methodological Approaches
The academic investigation of this compound and the broader folate metabolic network employs a range of sophisticated techniques:
Enzymatic Assays: Researchers use purified enzymes to study the kinetics and regulation of specific reactions within the folate pathway. This allows for a detailed characterization of how enzymes like dihydrofolate reductase and methylenetetrahydrofolate reductase function and are affected by different folate forms. neuroneeds.comnutripath.com.au
Chromatographic and Mass Spectrometric Methods: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for separating and quantifying the various folate derivatives in biological samples. researchgate.netbevital.no These methods have been instrumental in determining the distribution of folates like 5-methyltetrahydrofolate and folinic acid in cells and tissues. bevital.nonih.gov
Stable Isotope Tracing: This technique involves labeling precursor molecules (like serine) with stable isotopes (e.g., ¹³C) and tracking their incorporation into different folate-dependent products. This provides dynamic information about the flux through various branches of one-carbon metabolism. nih.gov
Microbiological Assays: Historically, the growth of certain bacteria, such as Lactobacillus rhamnosus, which require folate for growth, was used to measure folate concentrations. nih.govresearchgate.net While largely superseded by chemical methods for detailed analysis, it remains a foundational technique in folate research. researchgate.net
Genetic and Molecular Biology Techniques: The use of genetically modified cell lines and model organisms helps researchers understand the function of specific enzymes and transporters in folate metabolism. For example, studying cells with mutations in the MTHFR gene has revealed the importance of this enzyme in converting other folates into the 5-MTHF needed for methionine synthesis. nutripath.com.aunutraceuticalbusinessreview.comquatrefolic.com
The table below summarizes some of the key research findings related to the biochemical roles of different folate forms.
| Folate Derivative | Key Biochemical Function(s) | Relevant Research Finding |
| Folic Acid | Synthetic precursor, requires reduction by DHFR to become active. oregonstate.educonsensus.app | Its conversion to active forms is a rate-limiting step in humans. neuroneeds.comwikipedia.org |
| Tetrahydrofolate (THF) | The central, reduced folate coenzyme that accepts one-carbon units. tandfonline.comnutripath.com.au | Acts as the backbone for all one-carbon carrying folate derivatives. tandfonline.com |
| This compound (5-Formyl-THF) | An active form of folate that can enter the metabolic cycle, bypassing DHFR. neuroneeds.comnutripath.com.au | Can be converted to other active folate forms and participates in nucleotide synthesis. nutripath.com.auseekinghealth.com |
| 5-Methyl-THF | The primary circulating form of folate; donates a methyl group for methionine synthesis. nutripath.com.au | Essential for the remethylation of homocysteine to methionine. oregonstate.edue-dmj.org |
Delimitation of Research Focus: Excluding Clinical Applications and Safety Profiles
This article is strictly focused on the fundamental biochemistry and academic research methodologies related to this compound. It purposefully excludes any discussion of its clinical uses, such as in combination with chemotherapy or for the treatment of folate deficiency-related anemias. patsnap.commedac.euwikipedia.org Furthermore, information regarding dosage, administration, safety profiles, and adverse effects is outside the scope of this review. The intent is to provide a detailed and scientifically accurate overview of this compound's role within the basic science of folate metabolism.
Structure
3D Structure of Parent
Properties
CAS No. |
42476-21-1 |
|---|---|
Molecular Formula |
C20H21N7Na2O7 |
Molecular Weight |
517.4 g/mol |
IUPAC Name |
disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1 |
InChI Key |
FSDMNNPYPVJNAT-RIWFDJIXSA-L |
Isomeric SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] |
Other CAS No. |
42476-21-1 |
Related CAS |
58-05-9 (Parent) |
Origin of Product |
United States |
Historical Trajectories in the Discovery and Early Biochemical Investigations of Folinates
Pioneering Discoveries of Folate and its Biological Activity (e.g., Wills Factor, Lactobacillus casei growth factor)
In the 1930s, the first clues to the existence of what we now know as folate emerged from clinical and microbiological research. In 1931, while working in India, physician Lucy Wills discovered that a yeast extract could cure tropical macrocytic anemia in pregnant textile workers. nih.govmhmedical.comresearchgate.net This unidentified curative substance was subsequently named the "Wills' factor". karger.comnih.gov Wills demonstrated that this factor, also found in liver extracts, was distinct from the anti-pernicious anemia factor (Vitamin B12). karger.com Her work established that a nutritional deficiency was the cause of this specific type of anemia. nih.govresearchgate.net
Around the same time, a different line of inquiry in microbiology identified a substance necessary for the growth of the bacterium Lactobacillus casei. karger.comnih.gov This "L. casei factor" was found in various natural sources, including leafy green vegetables. jhu.edu The term "folic acid" was coined in 1941 by Mitchell, Snell, and Williams, deriving from the Latin word folium for leaf, in recognition of its abundance in spinach. researchgate.netresearchgate.netmdpi.com Further research revealed that other factors, such as vitamin M (required for monkeys) and vitamin Bc (required for chicks), were all related to this same group of essential nutrients. karger.comnih.gov
These parallel discoveries, though using different names and biological assays, were all pointing toward a single class of vital compounds.
Table 1: Early Designations of Folate-Related Factors
| Factor Name | Discovery Context | Associated Organism/Condition | Key Researchers |
| Wills' Factor | Cured tropical macrocytic anemia. karger.comnih.gov | Humans, Monkeys | Lucy Wills nih.govnews-medical.net |
| Lactobacillus casei factor | Required for bacterial growth. karger.comjhu.edu | Lactobacillus casei | Esmond Snell, et al. |
| Vitamin M | Prevented nutritional pancytopenia. karger.comnih.gov | Monkeys | |
| Vitamin Bc | Anti-anemia factor. karger.comnih.gov | Chicks | |
| Folic Acid | Growth factor from leafy greens. researchgate.netresearchgate.net | Streptococcus lactis R | H. K. Mitchell, et al. |
Early Characterization and Chemical Elucidation of Folic Acid and its Derivatives
The race to isolate and chemically identify these various factors culminated in the early 1940s. Two competing pharmaceutical research groups, one at Lederle Laboratories led by Robert Stokstad and another at Parke-Davis Research Laboratory headed by Joseph John Pfiffner, independently isolated the active substance. karger.comnih.gov The Lederle team isolated it from a bacterial culture, while the Parke-Davis team extracted it from yeast and liver. karger.comnih.gov
By 1943, Bob Stokstad at Lederle Laboratories had crystallized the compound. researchgate.net Between 1943 and 1945, the chemical structure of this vitamin was elucidated and it was synthesized, being named pteroylglutamic acid. karger.comnih.gov This structure was confirmed to be identical to the Lactobacillus casei factor. karger.com The molecule was found to consist of three distinct parts: a pteridine (B1203161) ring, a para-aminobenzoic acid (PABA) moiety, and a glutamic acid residue. researchgate.netmdpi.com This breakthrough marked a critical advancement, allowing for the large-scale synthesis of folic acid and paving the way for deeper investigation into its biochemical roles and therapeutic uses. researchgate.netmdpi.com
Evolution of Research from Folic Acid to Reduced Folinates (e.g., Folinic Acid/Leucovorin)
Following the synthesis of folic acid, researchers soon realized it was a precursor, or provitamin, that needed to be converted into its active forms within the body. news-medical.netwikipedia.org Folic acid itself is biologically inactive and must be reduced to its active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR). wikipedia.orglibretexts.orghres.ca
A significant milestone occurred in 1948 with the discovery of a growth factor for the bacterium Leuconostoc citrovorum, which was initially named the "citrovorum factor". mhmedical.com This substance was later identified as a more reduced and metabolically active form of folate. mhmedical.com By 1950, this factor, now named folinic acid (or leucovorin), was shown to be effective in counteracting the toxicity of early antifolate cancer drugs like aminopterin, which inhibited DHFR. mhmedical.comdrugbank.com
Folinic acid, the 5-formyl derivative of tetrahydrofolic acid, is a reduced folate. clinicaltrials.eumdpi.comnih.gov Crucially, its conversion to the active THF cofactors does not require the action of DHFR. hres.cadrugbank.commdpi.com This allows it to bypass the metabolic block caused by DHFR inhibitors, a concept that led to the development of "leucovorin rescue" in high-dose methotrexate (B535133) chemotherapy. mhmedical.comdrugbank.com Sodium folinate is the sodium salt of folinic acid, providing the active folinate anion for use in the body.
Table 2: Comparison of Folic Acid and Folinic Acid
| Feature | Folic Acid | Folinic Acid (as this compound) |
| Chemical State | Oxidized, synthetic form. mdpi.com | Reduced, 5-formyl derivative of THF. clinicaltrials.eumdpi.com |
| Biological Activity | Inactive precursor. mdpi.com | Biologically active. drugbank.com |
| Enzymatic Activation | Requires reduction by dihydrofolate reductase (DHFR). wikipedia.orghres.ca | Does not require DHFR for conversion to active cofactors. drugbank.commdpi.com |
| Primary Role | Dietary supplement and food fortificant. wikipedia.org | Used to counteract effects of DHFR inhibitors and in some cancer therapies. clinicaltrials.eunih.gov |
Milestones in Understanding the Role of Folinates in One-Carbon Metabolism
The discovery of folinic acid and its relationship to folic acid was pivotal in unraveling the central role of folates in what is known as one-carbon metabolism. nih.gov This is a complex network of biochemical reactions essential for life. mdpi.com In this network, reduced folate derivatives, such as those derived from this compound, act as coenzymes that carry and transfer single-carbon units (like methyl, methylene (B1212753), and formyl groups). wikipedia.orgcreative-proteomics.com
These one-carbon transfer reactions are fundamental for numerous cellular processes: nih.govnih.gov
Nucleic Acid Synthesis: Folates are essential for the de novo synthesis of purines (adenine and guanine) and thymidylate, the building blocks of DNA and RNA. nih.govresearchgate.net This function is critical for all dividing cells. libretexts.org
Amino Acid Metabolism: They are involved in the interconversion of amino acids, such as serine and glycine, and the remethylation of homocysteine to form methionine. wikipedia.orgnih.gov
Epigenetic Regulation: Through the methionine cycle, folates influence the production of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, and proteins, which regulates gene expression. mdpi.comresearchgate.net
Redox Defense: Folate metabolism contributes to redox homeostasis by producing NADPH, which is vital for protecting cells against oxidative stress. nih.govcreative-proteomics.com
Synthetic Methodologies and Chemical Production Research of Sodium Folinate
Chemical Synthesis Pathways for Folinic Acid
Folinic acid, chemically known as 5-formyltetrahydrofolic acid, is the direct precursor to sodium folinate. The development of its synthesis methods has been pivotal for its availability.
Original Synthetic Routes and Methodological Advancements
The journey of folinic acid synthesis began after its discovery in 1948 as a necessary growth factor for the bacterium Leuconostoc citrovorum, leading to the name "citrovorum factor". wikipedia.org Early research established that it was a derivative of folic acid. wikipedia.org The initial synthesis was achieved in cell cultures by incubating pteroylglutamic acid (folic acid) with ascorbic acid. It was observed that the addition of sodium formate (B1220265) to these systems significantly increased the yield of the 5-formyl derivative, which was later identified as folinic acid. wikipedia.org
The foundational chemical synthesis of folic acid itself was described between 1945 and 1946, paving the way for its derivatives. mhmedical.com The total synthesis and chemical structure elucidation of folic acid were completed in 1948, providing the blueprint for synthetic modifications. nih.gov Modern synthetic strategies for folic acid often involve a convergent approach, combining three key fragments: a pteridine (B1203161) derivative, p-aminobenzoic acid, and L-glutamic acid. researchgate.net One advanced method involves the reductive amination between 2-acetylamino-4-hydroxy-6-formylpteridine and p-aminobenzoyl-L-glutamic acid. researchgate.netrsc.org Another approach is based on the formation of an amide bond between N-2-acetyl-N-10-trifluoroacetylpteroic acid and dimethyl L-glutamate. researchgate.netrsc.org These advancements in folic acid synthesis have provided more efficient and scalable routes to the necessary precursors for folinic acid production.
Investigations into Stereoselective Synthesis of L-Isomers
Folinic acid possesses a chiral center at the C6 position of the pteridine ring, resulting in two diastereomers: the (6S)-isomer (levofolinate) and the (6R)-isomer. The (6S)-isomer is the biologically active form. Chemical reduction of folic acid typically produces a racemic mixture of (6S)- and (6R)-tetrahydrofolic acid (THFA), which must then be formylated. google.com This non-selective synthesis necessitates challenging and costly purification steps, such as fractional crystallization or chromatographic separation, to isolate the desired L-isomer. google.com
To overcome this, research has focused on stereoselective synthesis methods. A prominent approach is the use of enzymatic reduction. The enzyme dihydrofolate reductase (DHFR) stereoselectively reduces dihydrofolic acid (DHFA) to produce only the biologically active (6S)-THFA. google.com This chemoenzymatic strategy allows for the large-scale production of the correct isomer, avoiding the formation of the inactive (6R) form. google.com More recently, efficient one-pot, multi-enzyme cascade reactions have been developed. For example, a three-enzyme system has been designed for the production of L-5-methyltetrahydrofolate (another active folate) directly from folic acid, utilizing a highly active DHFR from Lactobacillus bulgaricus for the critical asymmetric hydrogenation step. rsc.org Such enzymatic methods represent a significant advancement, offering a greener, more cost-effective, and highly selective route to the synthesis of the L-isomers of reduced folates. rsc.org
Industrial-Scale Synthesis and Purification Challenges
Translating laboratory synthesis into large-scale industrial production presents unique challenges, primarily centered on maximizing yield and ensuring high purity while maintaining economic viability.
Optimization of Reaction Conditions for Purity and Yield
The industrial preparation of this compound typically involves the reaction of folinic acid with a sodium source, followed by purification. The stability of the final product is highly dependent on the reaction and storage conditions. Research has shown that folinic acid degradation is accelerated by high temperatures, oxygen, and acidic pH levels below 6.0. google.com
To mitigate these issues, industrial processes are carefully optimized. A common method involves preparing an aqueous solution of folinic acid and reacting it with a sodium hydroxide (B78521) solution to form this compound. google.compatsnap.com The pH of the resulting solution is a critical parameter and is carefully adjusted to a slightly alkaline range, typically between 7.8 and 8.1, to enhance stability. google.com The entire process is often conducted under an inert nitrogen atmosphere to prevent oxidative degradation. google.com Subsequent steps involve concentrating the solution, often under reduced pressure at controlled temperatures (e.g., 40-60°C), followed by precipitation of the this compound solid using an alcohol like ethanol (B145695) or isopropanol. google.com
Table 1: Optimized Conditions for Industrial this compound Production
| Parameter | Optimized Condition | Rationale | Source(s) |
|---|---|---|---|
| pH | 7.8 - 8.1 | Enhances stability and prevents acid-catalyzed degradation. | google.com |
| Atmosphere | Nitrogen-filled environment | Prevents oxidation of the folate molecule. | google.com |
| Concentration Temperature | 40°C - 60°C (under reduced pressure) | Minimizes thermal degradation while efficiently removing solvent. | google.com |
| Precipitation | Addition of ethanol or isopropanol | Induces crystallization/precipitation of the sodium salt from the aqueous solution. | google.com |
| Purification | Filtration through microporous membrane (e.g., 0.22 μm) | Removes particulate matter and ensures sterility for injectable forms. | google.com |
Development of Advanced Purification Techniques in Research Settings
Achieving the high purity required for pharmaceutical applications necessitates advanced purification techniques beyond simple precipitation. Research has focused on various chromatographic methods to separate folinic acid from impurities and, crucially, to resolve its diastereomers.
Column chromatography, using adsorbents like silica (B1680970) gel or alumina, is a fundamental technique for separating compounds based on polarity. mdpi.com For folates, more specific methods are often employed. Affinity chromatography is a powerful technique that utilizes the specific binding affinity between a folate-binding protein and the folate molecule. In this method, folate-binding proteins have been purified from cell lysates using a column matrix to which folic acid is covalently attached. nih.gov
Ion-exchange chromatography is widely used for purifying charged molecules like folates. Anion-exchange chromatography, using resins such as DEAE-agarose or QAE-Sephadex, separates folates based on differences in their negative charges. nih.govsemanticscholar.org This method has been successfully used to separate different folate vitamers and to purify folates from reaction mixtures. semanticscholar.org High-performance liquid chromatography (HPLC) offers higher resolution and is used for both analytical quantification and preparative purification of folates, allowing for the separation of closely related structures. snmjournals.org
Table 2: Advanced Purification Techniques for Folates
| Technique | Principle | Application in Folate Purification | Source(s) |
|---|---|---|---|
| Affinity Chromatography | Specific binding between a ligand (folate) and a binding protein immobilized on a stationary phase. | Isolation and purification of folate-binding proteins; purification of specific folates. | nih.gov |
| Ion-Exchange Chromatography | Separation based on net surface charge via electrostatic interactions with a charged stationary phase (e.g., DEAE-agarose). | Separation of different folate vitamers; removal of charged impurities. | nih.govsemanticscholar.org |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column, offering high resolution based on polarity (reversed-phase) or other interactions. | Final purification of synthetic products; separation of α- and γ-isomers; analytical quality control. | snmjournals.org |
Synthesis of Radiolabeled and Stable Isotope Analogs for Research
Labeled analogs of folinic acid are indispensable tools in biomedical research, used in metabolic studies, bioavailability assays, and diagnostic imaging.
The synthesis of stable isotope-labeled folates allows researchers to trace the absorption, distribution, and metabolism of exogenous folates without the use of radioactivity. Common stable isotopes include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). Synthesis strategies typically involve incorporating the isotopic label into one of the key building blocks of the folate molecule. For example, [²H₄]folic acid has been synthesized by first deuterating p-aminobenzoic acid, which is then coupled with glutamic acid and 6-formylpterin. nih.govacs.org Similarly, [¹³C₆]folic acid has been prepared using [¹³C₆]aniline as a precursor for the p-aminobenzoate moiety. researchgate.netrsc.org These labeled folic acid molecules can then be converted to labeled folinic acid.
Radiolabeled folates are primarily developed as imaging agents for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), or as tracers in radioimmunoassays. The synthesis often involves a "pendant" or "integrated" approach. researchgate.net In the pendant approach, a chelating agent is attached to the folate molecule, which then coordinates a radiometal. For instance, a dimeric folic acid derivative has been labeled with Technetium-99m (⁹⁹mTc) for SPECT imaging. mdpi.com For PET imaging, folic acid has been functionalized with a prosthetic group containing Fluorine-18 (¹⁸F). snmjournals.org This involved a multi-step synthesis where ¹⁸F-fluorobenzylamine was prepared and then coupled to the folic acid structure. snmjournals.org Another strategy involves radioiodination, where derivatives of folic acid, such as pteroyltyrosine, are synthesized and then labeled with Iodine-125 (¹²⁵I) for use in competitive protein binding assays. google.com
Table 3: Labeled Analogs of Folinic Acid and Their Research Applications
| Isotope | Type | Method of Incorporation | Research Application | Source(s) |
|---|---|---|---|---|
| ²H (Deuterium) | Stable | Synthesis using deuterated precursors (e.g., [²H₄]p-aminobenzoic acid). | Bioavailability studies; internal standards in mass spectrometry assays. | nih.govacs.org |
| ¹³C | Stable | Synthesis using ¹³C-labeled precursors (e.g., [¹³C₆]aniline). | Bioavailability and metabolic studies in human nutrition. | researchgate.netrsc.org |
| ¹⁸F | Radioactive (PET) | Coupling with an ¹⁸F-labeled prosthetic group (e.g., 4-fluorobenzylamine). | PET imaging of folate receptor-positive tumors. | snmjournals.org |
| ⁹⁹mTc | Radioactive (SPECT) | Labeling a folate derivative conjugated with a chelator (e.g., HYNIC). | SPECT imaging of folate receptor-positive tumors. | mdpi.com |
| ¹²⁵I | Radioactive | Radioiodination of a tyrosine or histidine-containing folate derivative. | Tracers in competitive protein binding and radioimmunoassays. | google.com |
Molecular Structure, Conformational Analysis, and Theoretical Chemistry of Sodium Folinate
Elucidation of Sodium Folinate's Molecular and Stereochemical Structure
This compound, the sodium salt of folinic acid, possesses a complex molecular architecture. Its chemical structure consists of a pteridine (B1203161) ring system linked to a p-aminobenzoyl group, which is in turn connected to a glutamic acid moiety. ncats.ionih.govchemspider.com The full chemical name for the disodium (B8443419) salt is disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate. nih.gov
A key aspect of its structure is the presence of chiral centers. The glutamic acid portion contains a chiral carbon, which in the biologically active form has the L-configuration, designated as (2S). nih.govgoogle.com Furthermore, the reduction of the pteridine ring to the tetrahydro state creates a second chiral center at the C6 position. google.com This results in the possibility of diastereomers. The naturally occurring and biologically active form is the (6S)-diastereomer. nih.gov Therefore, the stereochemistry of this compound is a critical determinant of its biological function.
Conformational Analysis using Spectroscopic and Computational Approaches
The flexibility of the this compound molecule allows it to adopt various spatial arrangements or conformations. Understanding these conformations is crucial as they can influence the molecule's interactions and reactivity. Researchers have employed a combination of spectroscopic techniques and computational modeling to investigate the conformational landscape of this compound.
An exhaustive conformational search for L-sodium folinate has been performed using computational methods. nih.gov These studies involve optimizing the geometry of different potential conformers to find the most stable structures. nih.govresearchgate.net Density Functional Theory (DFT) is a commonly used computational method for these optimizations, often with basis sets like 6-311++G(d,p). nih.gov
Experimental techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable data that can be compared with theoretical calculations to validate the computed conformations. nih.govresearchgate.net For instance, the vibrational frequencies calculated from the optimized structure can be compared with experimental IR and FT-Raman spectra. nih.gov Similarly, calculated NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can be correlated with experimental ¹H and ¹³C NMR spectra. nih.gov This combined experimental and quantum chemical approach provides a robust framework for characterizing the conformational preferences of this compound. nih.govnbuv.gov.ua
Quantum Chemical Studies and Electronic Properties Analysis
Quantum chemical calculations offer deep insights into the electronic structure and reactivity of molecules. For this compound, these studies have been instrumental in understanding its fundamental chemical properties.
HOMO-LUMO Gap Analysis and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netphyschemres.org A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates higher reactivity. researchgate.net
For this compound, the HOMO-LUMO energy has been evaluated using DFT calculations. nih.gov This analysis helps in understanding the molecule's electronic transitions and its potential for chemical reactions. researchgate.netmdpi.com Global reactivity descriptors, such as hardness, chemical potential, and electrophilicity, can be derived from the HOMO and LUMO energies, providing further quantitative measures of reactivity. researchgate.net
| Reactivity Descriptor | Description |
| HOMO | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability and reactivity. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |
| Chemical Potential (μ) | The negative of electronegativity; relates to the escaping tendency of electrons. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. |
This table provides a summary of key reactivity descriptors derived from quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.defaccts.de This method provides detailed information about bonding interactions, charge distribution, and intramolecular charge transfer. materialsciencejournal.org
Theoretical Modeling of Molecular Interactions and Binding Sites
Theoretical modeling, particularly molecular docking and molecular dynamics (MD) simulations, is used to study how this compound interacts with other molecules, such as proteins. uef.firsc.org These computational methods can predict the binding poses and affinities of a ligand within the active site of a protein. rsc.orgroyalsocietypublishing.org
Molecular docking studies have been performed to investigate the binding of folinic acid (the conjugate acid of this compound) to the active site of enzymes. rsc.orgrsc.org These studies identify potential binding sites and the specific amino acid residues involved in the interaction, often through hydrogen bonds and other non-covalent forces. rsc.orgrsc.org The interaction energies calculated from these simulations provide an estimate of the binding strength. rsc.org
Biochemical Pathways and Enzyme Interactions of Sodium Folinate Within Cellular Metabolism
Role in One-Carbon Metabolism and Folate Cycle Dynamics
One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units, such as methyl (-CH3), methylene (B1212753) (-CH2-), and formyl (-CHO) groups. mdpi.comnih.gov These reactions are fundamental for the synthesis of purines, pyrimidines, and the amino acid methionine. drugbank.commdpi.comdrugbank.com The folate cycle is the central component of this metabolic network, utilizing various tetrahydrofolate derivatives as cofactors to carry and donate these one-carbon units. mdpi.comnih.gov Sodium folinate, as a readily available form of reduced folate, is efficiently converted into other active THF derivatives, thereby directly participating in and sustaining the dynamics of the folate cycle. pfizer.com
The de novo synthesis of the purine (B94841) ring, the foundation of nucleotides like adenine (B156593) and guanine, is heavily dependent on folate cofactors. pressbooks.pub Specifically, the process requires two separate one-carbon donations from 10-formyltetrahydrofolate (10-formyl-THF). frontiersin.orgnih.gov
This folate derivative provides the carbon atoms for the C2 and C8 positions of the purine ring in reactions catalyzed by two key enzymes:
Glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) , which incorporates the first formyl group. frontiersin.orgnih.gov
Aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) , which adds the second formyl group later in the pathway. frontiersin.orgnih.gov
This compound contributes to this pathway by serving as a precursor to the broader tetrahydrofolate pool, from which 10-formyl-THF is generated. pfizer.compfizer.com Any disruption in folate metabolism can significantly impair the rate of purine biosynthesis, highlighting the critical role of compounds like this compound in maintaining cellular function. pressbooks.pub Research has also shown that the enzymes of this pathway can assemble into a multi-enzyme complex known as the "purinosome" to enhance metabolic efficiency. frontiersin.org
| Enzyme | Folate Cofactor | Function | Source |
|---|---|---|---|
| Glycinamide ribonucleotide formyltransferase (GARFT) | 10-formyl-THF | Donates the C8 carbon to the purine ring. | frontiersin.orgnih.gov |
| Aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) | 10-formyl-THF | Donates the C2 carbon to the purine ring. | frontiersin.orgnih.gov |
While the pyrimidine (B1678525) ring itself is synthesized without folate cofactors, a crucial subsequent step in DNA synthesis—the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP)—is entirely folate-dependent. mdpi.comdroracle.ai This reaction provides the sole de novo source of thymidylate, a necessary building block of DNA. droracle.ai
The key enzyme in this process is thymidylate synthase (TS) . pfizer.comdroracle.ainih.gov It catalyzes the methylation of dUMP using 5,10-methylenetetrahydrofolate (5,10-CH2-THF) as the one-carbon donor. mdpi.comdroracle.aislu.se During this reaction, the 5,10-CH2-THF is simultaneously oxidized to 7,8-dihydrofolate (DHF). droracle.ainih.gov this compound supports this pathway by being converted within the cell to 5,10-CH2-THF, thus supplying the essential methyl group for thymidylate production and enabling DNA replication and repair. pfizer.comnus.edu.sg
This compound (5-formyl-THF) is not only a direct participant but also a key node in the intricate network of folate interconversions. drugbank.com It is often considered a stable storage form for reduced folate cofactors within the cell. frontiersin.orgnih.gov From this storage form, it can be mobilized into the active folate pool through enzymatic action. frontiersin.org
The primary conversion is catalyzed by methenyltetrahydrofolate synthetase (MTHFS) , which facilitates the irreversible, ATP-dependent conversion of 5-formyl-THF into 5,10-methenyltetrahydrofolate (5,10-CH=THF). frontiersin.org This product is a central intermediate that can be readily interconverted into other vital THF derivatives:
5,10-methylene-THF (5,10-CH2-THF) : Required for thymidylate synthesis. slu.senih.gov
10-formyl-THF : Required for purine synthesis. slu.senih.gov
5-methyl-THF (5-MTHF) : The predominant form in circulation, used in the remethylation of homocysteine to methionine. drugbank.compfizer.com
These enzymatic and, in some cases, spontaneous interconversions are crucial for maintaining cellular homeostasis by ensuring the correct folate cofactor is available for each specific biosynthetic reaction. slu.senih.gov
| Initial Compound | Enzyme | Product | Metabolic Role of Product | Source |
|---|---|---|---|---|
| 5-Formyl-THF | Methenyltetrahydrofolate Synthetase (MTHFS) | 5,10-Methenyl-THF | Central intermediate for other THF derivatives. | frontiersin.org |
| 5,10-Methenyl-THF | Methylene-THF Dehydrogenase | 5,10-Methylene-THF | Thymidylate synthesis. | slu.senih.gov |
| 5,10-Methenyl-THF | Methenyl-THF Cyclohydrolase | 10-Formyl-THF | Purine synthesis. | slu.senih.gov |
| 5,10-Methylene-THF | Methylene-THF Reductase (MTHFR) | 5-Methyl-THF | Methionine synthesis. | drugbank.commdpi.com |
Interaction with Dihydrofolate Reductase (DHFR) and Related Enzymes
Dihydrofolate reductase (DHFR) is a pivotal enzyme responsible for maintaining the cellular supply of reduced folates. pnas.orgdrugbank.com Its primary physiological role is to catalyze the reduction of dihydrofolate (DHF)—the byproduct of thymidylate synthesis—back into biologically active tetrahydrofolate (THF). drugbank.compnas.orgnih.gov This NADPH-dependent reaction is essential for regenerating the THF pool, without which one-carbon metabolism would cease. pressbooks.pub DHFR is also required to reduce the synthetic vitamin folic acid into DHF and then THF before it can be utilized by the body. pnas.orgdrugbank.com
A defining biochemical feature of this compound is its ability to function independently of DHFR. medac.eu As the 5-formyl derivative of tetrahydrofolic acid, it is already in a reduced, metabolically active state. drugbank.compfizer.compfizer.com Consequently, it does not require reduction by DHFR to enter the folate cofactor pool. mhmedical.comnus.edu.sgmedac.eu
This characteristic allows this compound to effectively bypass the DHFR enzyme. pfizer.comanmfonline.org This mechanism is of significant pharmacological importance, as it provides a way to replenish the reduced folate pool in cells even when DHFR is blocked by inhibitors such as methotrexate (B535133). drugbank.compfizer.commedac.eu By circumventing the inhibited enzyme, this compound resupplies the cofactors necessary for purine and thymidylate synthesis, allowing essential cellular processes to resume. drugbank.com
This compound directly modulates cellular folate homeostasis by providing a source of reduced folates downstream of the DHFR-catalyzed step. medac.eu This replenishment ensures that other folate-dependent enzymes, such as thymidylate synthase and the transformylases of purine synthesis, have access to their required cofactors. pfizer.com
Cellular folate levels are also tightly regulated by the opposing actions of two other enzymes:
Folylpolyglutamate synthetase (FPGS) : This enzyme adds multiple glutamate (B1630785) residues to folate molecules. nih.govkoreamed.org Polyglutamylation traps folates within the cell and increases their affinity for folate-dependent enzymes. frontiersin.orgkoreamed.org
γ-Glutamyl hydrolase (GGH) : This enzyme removes the glutamate tails, converting folates back to their monoglutamate form, which can then be exported from the cell. koreamed.org
Derivatives of this compound serve as substrates for FPGS, and their subsequent polyglutamylation enhances their intracellular retention and functional activity. koreamed.org Furthermore, in the context of chemotherapy, this compound modulates the activity of thymidylate synthase when used with fluorouracil (5-FU). pfizer.com It increases the intracellular concentration of 5,10-CH2-THF, which in turn stabilizes the inhibitory complex formed between the 5-FU metabolite (FdUMP) and thymidylate synthase, thereby enhancing the drug's cytotoxic effect. pfizer.commedac.eucancernetwork.com
Interplay with Methionine and Transsulfuration Pathways
This compound, a salt of folinic acid, serves as a crucial precursor to the metabolically active forms of folate, primarily tetrahydrofolate (THF) and its derivatives. These coenzymes are central to one-carbon metabolism, a network of interconnected pathways essential for cellular function. The interplay between the folate cycle, the methionine cycle, and the transsulfuration pathway highlights the integral role of this compound in regulating the fate of the sulfur-containing amino acid, homocysteine. oregonstate.edunih.gov
The methionine cycle is a critical pathway responsible for regenerating the essential amino acid methionine from homocysteine. frontiersin.org A key reaction in this cycle is catalyzed by the enzyme methionine synthase, which requires both vitamin B12 and a folate coenzyme, 5-methyltetrahydrofolate (5-MTHF), as a methyl donor. oregonstate.edumdpi.com this compound contributes directly to the pool of THF, which is then converted to various derivatives, including 5,10-methylenetetrahydrofolate. The enzyme methylenetetrahydrofolate reductase (MTHFR) subsequently reduces 5,10-methylenetetrahydrofolate to 5-MTHF, the form that directly participates in the remethylation of homocysteine. mdpi.comcreative-proteomics.com By providing the necessary methyl group, the folate pathway ensures the continuous regeneration of methionine. frontiersin.org This regenerated methionine is subsequently converted into S-adenosylmethionine (SAM), the universal methyl donor for numerous biochemical reactions. oregonstate.eduresearchgate.net
Homocysteine stands at a critical metabolic crossroads, where its fate is determined by cellular needs. It can either be remethylated to methionine or be directed into the transsulfuration pathway. nih.govfrontiersin.org The transsulfuration pathway catabolizes homocysteine irreversibly, converting it first to cystathionine (B15957) via the enzyme cystathionine β-synthase (CBS), and then to cysteine via cystathionine γ-lyase. frontiersin.orgscielo.br This pathway requires vitamin B6 as a cofactor. scielo.br The regulation between these two pathways is coordinated in part by the availability of SAM. elsevier.es When methionine levels are high, SAM acts as an allosteric activator of CBS, promoting the entry of homocysteine into the transsulfuration pathway to be cleared and to synthesize cysteine. elsevier.es Cysteine is a vital amino acid itself and a rate-limiting precursor for the synthesis of glutathione (B108866), a major cellular antioxidant. mdpi.comresearchgate.net
Therefore, the availability of folate, supplied by compounds like this compound, is a determining factor in homocysteine metabolism. oregonstate.edu Sufficient folate levels favor the remethylation of homocysteine to methionine, supporting the synthesis of SAM and essential methylation reactions. oregonstate.eduresearchgate.net When folate is limited, homocysteine cannot be efficiently recycled, which can disrupt this balance. The interplay ensures that excess homocysteine can be cleared via the transsulfuration pathway, maintaining sulfur balance and supporting antioxidant capacity. researchgate.net
| Pathway | Key Molecule/Enzyme | Role of Folate Derivative | Metabolic Outcome |
|---|---|---|---|
| Folate Cycle | Methylenetetrahydrofolate Reductase (MTHFR) | Converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF). creative-proteomics.com | Produces the primary methyl donor for the methionine cycle. oregonstate.edu |
| Methionine Cycle | Methionine Synthase | 5-MTHF donates a methyl group to homocysteine. oregonstate.edumdpi.com | Regeneration of methionine from homocysteine. frontiersin.org |
| Methionine Cycle | S-adenosylmethionine (SAM) | Not directly involved, but its synthesis from methionine is the goal of homocysteine remethylation. researchgate.net | Production of the universal methyl donor for cellular methylation reactions. oregonstate.edu |
| Transsulfuration Pathway | Cystathionine β-synthase (CBS) | Indirectly influences pathway flux by regulating homocysteine availability for remethylation. elsevier.es | Irreversible catabolism of homocysteine to cysteine. frontiersin.orgelsevier.es |
| Transsulfuration Pathway | Cysteine | No direct role. | Synthesis of glutathione, a key antioxidant. mdpi.comresearchgate.net |
Influence on Epigenetic Mechanisms via Methylation Pathways
Epigenetics refers to heritable modifications in gene expression that occur without altering the underlying DNA sequence. nih.gov One of the most studied epigenetic mechanisms is DNA methylation, a process that is profoundly influenced by one-carbon metabolism. creative-proteomics.comresearchgate.net this compound, by supplying the foundational folate molecule, plays a critical role in this process by ensuring the availability of methyl groups for these epigenetic modifications. researchgate.net
The connection between folate metabolism and epigenetics is established through the production of S-adenosylmethionine (SAM). mdpi.comfrontiersin.org As detailed in the methionine cycle, folate in the form of 5-MTHF is essential for converting homocysteine to methionine. oregonstate.edu Methionine is the direct precursor to SAM, which serves as the exclusive methyl-group donor for nearly all cellular methylation reactions, including the methylation of DNA and histone proteins. creative-proteomics.comresearchgate.netfrontiersin.org DNA methylation is carried out by a family of enzymes called DNA methyltransferases (DNMTs), which transfer a methyl group from SAM to the fifth carbon of a cytosine residue, typically within a CpG dinucleotide. creative-proteomics.comnih.govimrpress.com This modification can alter chromatin structure and regulate gene expression, often leading to transcriptional silencing when it occurs in promoter regions. mdpi.comimrpress.com
Conversely, research indicates that folate status can influence the methylation of specific genes. Studies have shown that folate supplementation can affect the DNA methylation patterns of genes involved in crucial cellular processes like development, immune regulation, and cell growth. mdpi.comcambridge.org For instance, some studies have observed that folic acid supplementation can alter the methylation of genes related to brain function and development. cambridge.org The effect of folate on methylation is complex; while deficiency is often linked to hypomethylation, some findings suggest high folate concentrations could be associated with hypermethylation of specific gene promoters, such as those of tumor suppressor genes. imrpress.comnih.gov Thus, by modulating the supply of one-carbon units, this compound has a direct influence on the epigenetic landscape, which is fundamental for normal cell differentiation, development, and maintenance of genomic stability. frontiersin.orgcreative-proteomics.com
| Epigenetic Component | Folate-Dependent Molecule | Mechanism of Influence | Consequence on Gene Expression |
|---|---|---|---|
| DNA | S-adenosylmethionine (SAM) | SAM provides the methyl group for DNA methyltransferases (DNMTs) to methylate cytosine bases. creative-proteomics.comnih.gov | Can lead to gene silencing or activation, depending on the location of methylation. mdpi.comimrpress.com |
| Histone Proteins | S-adenosylmethionine (SAM) | SAM is the methyl donor for histone methyltransferases (HMTs), which modify histone tails. researchgate.netresearchgate.net | Alters chromatin structure, making DNA more or less accessible for transcription. |
| DNA Methyltransferases (DNMTs) | S-adenosylmethionine (SAM) | SAM is the essential substrate for DNMT activity. mdpi.com | Regulates the establishment and maintenance of DNA methylation patterns. jci.org |
| Genomic Stability | Folate derivatives (e.g., 5,10-methylenetetrahydrofolate) | Folate is also required for nucleotide synthesis (e.g., thymidylate), which is essential for DNA integrity and repair. oregonstate.edupatsnap.com | Folate deficiency can impair DNA repair and compromise genomic stability. ekb.eg |
Pharmacokinetic Principles of Sodium Folinate in Research Models
Absorption and Distribution Patterns in Pre-clinical Systems
The absorption and subsequent distribution of sodium folinate throughout the body are multifaceted processes involving intestinal conversion, systemic availability, and tissue-specific uptake mechanisms.
In animal models, orally administered folates, including this compound, undergo significant conversion within the intestinal mucosa before reaching systemic circulation. mdpi.com Studies in rats have demonstrated that various forms of folate are rapidly converted to 5-methyltetrahydrofolate (MTHF), the primary circulating form of folate, during intestinal absorption. mdpi.com The high activity of dihydrofolate reductase (DHFR) and other folate pathway enzymes within the enterocytes of the rat gut facilitates this rapid conversion. mdpi.comnih.gov
Research comparing different folate forms in rats, such as l-folinic acid, d,l-folinic acid (leucovorin), and folic acid, has shown that both l-folinic acid and leucovorin are more readily converted to MTHF than folic acid. mdpi.com This suggests that folinic acid can efficiently enter the folate cycle. After administration, MTHF is the predominant form detected in the blood. mdpi.com However, at higher doses, some unconverted folate forms can appear in circulation. mdpi.com The systemic availability following intramuscular administration of folinate solutions in animal models has been found to be comparable to intravenous administration, although peak serum levels are typically lower. pharmacyboardkenya.org
A study in rats showed that after oral administration of various folate forms, including folinic acid, all were converted to MTHF during absorption. nih.gov The peak appearance of MTHF in the blood indicated that a significant portion of folinic acid is converted within the first hour. mdpi.com This efficient conversion underscores the bioavailability of this compound as a source of active folate for the body.
The uptake of folates into cells is a critical process mediated by specific transport systems. In vitro studies have identified several key transporters involved in the cellular uptake of folates, including this compound. These include the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). researchgate.nettaylorandfrancis.combiorxiv.org
The proton-coupled folate transporter (PCFT) , also known as SLC46A1, is a primary transporter for folate absorption in the small intestine. researchgate.netnih.gov It functions optimally at an acidic pH, which is characteristic of the microenvironment at the apical brush-border membrane of the proximal small intestine. nih.govbioivt.com PCFT mediates the transport of folates by coupling it to a proton gradient. bioivt.comuniprot.org In vitro models have been crucial in characterizing the function of PCFT and its high affinity for various folates. researchgate.net
The reduced folate carrier (RFC) is ubiquitously expressed in various cell types and is another important mechanism for folate uptake. mdpi.comresearchgate.net Unlike PCFT, RFC functions as a bidirectional anion exchanger. researchgate.net It has a high affinity for reduced folates. researchgate.net
Folate receptors (FRs) , particularly FRα and FRβ, mediate folate uptake through receptor-mediated endocytosis. biorxiv.orgnih.gov This process involves the binding of folate to the receptor on the cell surface, followed by internalization of the receptor-ligand complex into the cell. biorxiv.orgresearchgate.net In vitro studies have shown that PCFT may also play a role in exporting folates from acidified endosomes into the cytoplasm after receptor-mediated endocytosis. nih.govuniprot.org The actin cytoskeleton has been shown to regulate FRα-mediated folate uptake, with its disruption leading to an increased rate of 5-methyltetrahydrofolate delivery. nih.gov
Key Cellular Folate Transporters
| Transporter | Mechanism | Optimal pH | Primary Location (in vivo) |
|---|---|---|---|
| Proton-Coupled Folate Transporter (PCFT/SLC46A1) | Proton-folate symporter | Acidic | Apical membrane of proximal small intestine, choroid plexus researchgate.netnih.govbioivt.com |
| Reduced Folate Carrier (RFC/SLC19A1) | Anion exchanger | Neutral/Alkaline | Ubiquitously expressed in various tissues mdpi.comresearchgate.net |
| Folate Receptors (FRα, FRβ) | Receptor-mediated endocytosis | N/A | Epithelial tissues (FRα), hematopoietic cells (FRβ) biorxiv.org |
Following absorption, folates are distributed to various tissues throughout the body. pfizer.com Animal models have been essential for understanding the tissue distribution patterns of this compound and its metabolites. Studies in rats have shown that after administration, folate is distributed to all body tissues, with notable accumulation in the liver, kidneys, and placenta. nih.govpublish.csiro.aumdpi.com
In pregnant rats, administered folate is rapidly distributed to the placenta and the fetus. mdpi.comnih.gov The liver serves as a primary site for folate metabolism and storage. publish.csiro.aumdpi.com Research in rats has shown that the liver maintains a higher concentration of folate compared to the kidneys under normal dietary conditions. mdpi.com However, after a pharmacologic dose, there is an increased shunting of folates to the kidneys for excretion. mdpi.com
Studies using radiolabeled folate analogs in mice have also provided insights into tissue distribution. ethz.ch These studies have confirmed significant uptake in the kidneys, which is consistent with the role of folate receptors in the renal proximal tubules in reabsorbing filtered folates. ethz.ch The mouse has been identified as a useful animal model for predicting the tissue distribution of folate-based compounds in humans. ethz.ch In arthritic rats, [18F]fluoro-PEG-folate showed significant uptake in the liver and spleen. researchgate.net
Tissue Distribution of Folate in Rat Models
| Tissue | Key Findings from Research Models | Reference |
|---|---|---|
| Liver | Primary site of folate metabolism and storage. Shows a slow and steady increase in folate accumulation over time. | publish.csiro.aumdpi.com |
| Kidneys | Significant folate uptake, especially after pharmacologic doses, for excretion. Rapid increase in folate levels observed. | mdpi.comethz.ch |
| Placenta and Fetus | Rapid distribution to the placenta and fetus in pregnant models. | mdpi.comnih.gov |
| Brain | Uptake is observed in various brain regions, with continued accumulation over several hours. | mdpi.com |
| Spleen | Significant uptake observed in arthritic rat models. | researchgate.net |
Metabolism of this compound and its Metabolites
This compound, being a reduced folate, is readily converted into other active forms within the body through various enzymatic reactions.
A primary metabolic fate of this compound (5-formyltetrahydrofolate) is its conversion to 5,10-methylenetetrahydrofolate, which is then further reduced to 5-methyltetrahydrofolate (5-MTHF). rheumaterx.com 5-MTHF is the most abundant and biologically active form of folate found in plasma, representing over 90% of circulating folate. rheumaterx.comnutripath.com.au This conversion is a critical step in the folate cycle, which is essential for one-carbon metabolism. mdpi.com
Folinic acid can be converted into any of the other active forms of folate, effectively bypassing several metabolic steps required by synthetic folic acid. nutripath.com.au This rapid conversion to 5-MTHF is a key feature of its metabolism. nutripath.com.au The liver and intestinal mucosa are the predominant sites for the conversion of folinic acid to 5-MTHF. pharmacyboardkenya.orgpfizer.com Studies have shown that after administration of folinic acid, peak plasma levels of 5-MTHF are observed. pfizer.comnih.gov
The metabolism of this compound is intricately linked to the folate and methionine cycles. The conversion of 5,10-methylenetetrahydrofolate to 5-MTHF is catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR). rheumaterx.commdpi.com 5-MTHF then donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase (MS), for which vitamin B12 is a cofactor. nutripath.com.aunih.gov This reaction regenerates tetrahydrofolate (THF), which can then be used for the synthesis of other folate coenzymes. scholasticahq.com
Unlike folic acid, the conversion of folinic acid to active forms does not require the enzyme dihydrofolate reductase (DHFR). rheumaterx.comnih.gov This is significant because the activity of DHFR can be a rate-limiting step in folate metabolism, particularly in humans where its activity is relatively low. nih.gov By bypassing this step, folinic acid can more efficiently replenish the pool of active folates. nutripath.com.au The biochemical fate of this compound is thus to serve as a precursor for the various coenzyme forms of folic acid that are essential for nucleotide synthesis, amino acid metabolism, and methylation reactions. medac.eumdpi.com
Excretion Pathways and Half-Life in Research Models
The elimination of this compound from the body in research models is a multifaceted process involving primary excretion through both renal and biliary pathways. The compound is extensively metabolized, and its clearance is characterized by the distinct pharmacokinetic profiles of its isomers and active metabolites.
Excretion Pathways
Research findings indicate that the majority of administered folinate is eliminated via the kidneys. In preclinical models, approximately 80-90% of the dose is excreted in the urine. medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.ukjanusinfo.se This urinary excretion primarily consists of inactive metabolites, namely 5- and 10-formyl-tetrahydrofolates. medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.ukjanusinfo.se A smaller portion, around 5-8%, is eliminated through the feces. medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.ukjanusinfo.se
Studies in rat models have provided detailed insights into the roles of both biliary and urinary excretion in folate homeostasis. The active metabolite, 5-methyltetrahydrofolate (5-CH3-H4PteGlu), is a major folate form found in both bile and urine. physiology.org Research demonstrates that the liver plays a crucial role through the enterohepatic cycle. nih.gov After uptake by the liver, 5-CH3-H4PteGlu is rapidly and quantitatively excreted into the bile. nih.gov This biliary folate is then subject to reabsorption in the gut for distribution to tissues and the liver, completing the cycle. nih.gov The significance of this pathway was highlighted in studies where bile drainage in rats led to a rapid fall in serum folate levels. nih.gov
Renal excretion appears to be a key regulator of plasma folate levels, especially at higher concentrations. physiology.org While hepatobiliary excretion is a relatively constant, low-affinity process, renal tubular reabsorption can become saturated at higher plasma concentrations of 5-CH3-H4PteGlu. physiology.org This saturation leads to urinary excretion becoming the predominant elimination route for excess 5-CH3-H4PteGlu, effectively controlling its levels in the body. physiology.org Studies in isolated perfused rat kidneys further support that while reabsorption occurs, metabolites of 5-CH3-H4PteGlu are subsequently secreted into the urine via anion exchange pathways. nih.gov
Summary of this compound Excretion in Research Models
| Excretion Pathway | Percentage of Dose Excreted | Excreted Forms | Research Model Context | Citation |
|---|---|---|---|---|
| Renal (Urine) | 80-90% | Inactive metabolites (5- and 10-formyl-tetrahydrofolates) | General preclinical data | medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.ukjanusinfo.se |
| Biliary / Fecal | 5-8% | Parent compound and metabolites | General preclinical data | medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.ukjanusinfo.se |
| Biliary Excretion | Qualitatively significant | 5-methyltetrahydrofolate (5-CH3-H4PteGlu) | Rat models, integral to enterohepatic circulation | physiology.orgnih.gov |
Half-Life
The half-life of folinate in research models is characterized by a rapid initial phase for the parent compound and a longer terminal phase for its active metabolites. This compound is administered as a racemate, containing both the biologically active L-form (levofolinate) and the inactive D-form (dextrofolinate). These isomers exhibit markedly different elimination kinetics.
Preclinical data show that the elimination half-life of the active L-isomer is approximately 32-35 minutes. medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.uk In contrast, the inactive D-isomer has a much longer half-life, reported to be between 352 and 485 minutes. medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.uk A pharmacokinetic study in dogs highlighted this difference, showing the half-life of the active L-form (levoleucovorin) is three times shorter than that of the D-form, which is not metabolized and is cleared only by the kidneys. fda.gov
The total terminal half-life of the combined active metabolites, primarily 5-methyl-tetrahydrofolate, is approximately 6 hours following intravenous or intramuscular administration in preclinical models. medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.uk
Elimination Half-Life of Folinate Forms in Research Models
| Compound/Metabolite Form | Half-Life | Research Model Context | Citation |
|---|---|---|---|
| Active L-isomer (L-5-formyl-tetrahydrofolate) | 32-35 minutes | General preclinical data | medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.uk |
| Inactive D-isomer (D-5-formyl-tetrahydrofolate) | 352-485 minutes | General preclinical data | medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.uk |
| Total Active Metabolites | ~6 hours (terminal half-life) | General preclinical data (IV/IM admin) | medsafe.govt.nzhpra.iepharmacyboardkenya.orgpfizer.commedicines.org.uk |
| Levoleucovorin (L-isomer) | 3x shorter than D-isomer | Dog | fda.gov |
Analytical Research Techniques for Sodium Folinate and Its Metabolites
Chromatographic Methodologies for Quantification and Purity Assessment
Chromatographic techniques are indispensable for separating sodium folinate from its related substances and metabolites, allowing for precise quantification and purity evaluation. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most prominent methods utilized for these purposes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its metabolites. plos.orgscielo.brarcjournals.org Reversed-phase HPLC (RP-HPLC) is particularly common for quantifying folic acid and its derivatives in various matrices, including pharmaceutical formulations and biological samples like rat plasma. arcjournals.orgjrespharm.com
Methodologies often employ C18 or C8 columns and mobile phases consisting of a mixture of buffers (e.g., potassium phosphate) and organic solvents (e.g., methanol (B129727), acetonitrile) at a specific pH. arcjournals.orgjrespharm.comaustinpublishinggroup.com Detection is typically carried out using UV-Vis spectrophotometry at wavelengths around 280 nm or 283 nm. arcjournals.orgjrespharm.com The isocratic elution system, where the mobile phase composition remains constant throughout the run, is frequently used for its simplicity and reproducibility. jrespharm.com
For instance, a validated RP-HPLC method for determining folic acid in rat plasma utilized an Inertsil ODS C18 column with a mobile phase of potassium phosphate (B84403) buffer (pH 7) and methanol (75:25 v/v) at a flow rate of 1 ml/min. jrespharm.com The retention time for folic acid was found to be 6.4 minutes. jrespharm.com Such methods are validated for linearity, accuracy, precision, and stability to ensure reliable and accurate quantification. jrespharm.com Furthermore, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific analysis of folates and their metabolites, even in complex biological samples. plos.org
HPLC Method Parameters for Folic Acid Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Inertsil ODS C18 (4.6×100 mm, 5µm) jrespharm.com | C18-reversed-phase column (4.6mm i.d.×25cm long, 5μm) austinpublishinggroup.com |
| Mobile Phase | Potassium phosphate buffer (pH 7): Methanol (75:25 v/v) jrespharm.com | Potassium phosphate (pH = 6.8): methanol (90:10) austinpublishinggroup.com |
| Flow Rate | 1 ml/min jrespharm.com | 0.7mLmin-1 austinpublishinggroup.com |
| Detection Wavelength | 283 nm jrespharm.com | Not Specified |
| Internal Standard | Methylparaben jrespharm.com | Not Specified |
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) has emerged as a powerful analytical tool for the separation of drug stereoisomers, including the diastereomers of folinic acid. nih.govplos.org This technique offers high resolution, automation, and short analysis times. sciex.com CE separates analytes based on their electrophoretic mobility in an electric field. sciex.com
A key application of CE in the context of this compound is the separation of its diastereomers, the levo-isomer ((6S,2'S)-configuration) and the dextro-isomer ((6R,2'S)-configuration). nih.govplos.org The separation is often achieved by adding chiral selectors, such as cyclodextrin (B1172386) derivatives, to the background electrolyte (BGE). nih.govplos.org For instance, a newly synthesized cationic β-cyclodextrin derivative, mono-6-deoxy-6-piperdine-β-cyclodextrin, has been successfully used as a chiral selector for this purpose. nih.gov
The optimization of separation involves adjusting parameters like the BGE pH, the concentration of the cyclodextrin, and the addition of organic modifiers. nih.gov Detection is typically performed using UV absorbance at a specific wavelength, such as 271 nm. nih.govplos.org The application of voltage, ranging from 15 to 30 kV, is also a critical parameter for achieving optimal resolution. nih.govplos.org
Spectrophotometric and Spectroscopic Approaches
Spectroscopic techniques are vital for the structural characterization and identification of this compound. nih.govnih.gov These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compound.
UV-Vis Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis and characterization of this compound. The absorption of UV-Vis radiation by this compound is primarily due to the electronic transitions within its pterin (B48896) nucleus, para-aminobenzoic acid, and glutamic acid moieties. japtronline.com
The UV spectrum of folic acid, a closely related compound, typically exhibits maximum absorption peaks at specific wavelengths. For instance, in a 0.01M sodium hydroxide (B78521) solution, folic acid shows a maximum absorption at 255 nm. japtronline.com In the context of gold nanoparticles stabilized by sodium folate, the UV-Vis spectra show absorption maxima at 276 nm and a shoulder at 360 nm, confirming the coordination of folate to the nanoparticle surface. worldscientific.com These characteristic absorption bands allow for the quantification of this compound in various formulations. japtronline.com The Japanese Pharmacopoeia provides reference UV-visible spectra for various pharmaceutical compounds, including Calcium Folinate. nihs.go.jp
Infrared (IR) and Raman Spectroscopy
The IR and FT-Raman spectra of L-sodium folinate have been recorded in the regions of 400-4000 cm⁻¹ and 100-3500 cm⁻¹, respectively. nih.gov Density Functional Theory (DFT) calculations are often used in conjunction with experimental data to make reliable vibrational assignments. nih.gov These assignments are based on the potential energy distribution (PED) and help in identifying characteristic vibrational absorption bands. nih.gov
Spectroscopic investigations of folic acid and its sodium salts have identified distinct signatures for different protonation levels, with signals assigned to the glutamic acid and pterin moieties. nih.gov The differences in the IR and Raman spectra of polymorphs can be observed in the fingerprint region (below 1700 cm⁻¹), which can be used for their identification and quantification. americanpharmaceuticalreview.com
Key Vibrational Spectroscopy Findings for Folates
| Technique | Observation | Reference |
|---|---|---|
| FT-IR | Recorded spectrum for L-sodium folinate in the 400-4000 cm⁻¹ region. nih.gov | nih.gov |
| FT-Raman | Recorded spectrum for L-sodium folinate in the 100-3500 cm⁻¹ region. nih.gov | nih.gov |
| DFT Calculations | Used to simulate IR and Raman spectra and make reliable vibrational assignments. nih.gov | nih.gov |
| Polymorph Analysis | Differences in IR and Raman spectra in the fingerprint region can differentiate polymorphs. americanpharmaceuticalreview.com | americanpharmaceuticalreview.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the detailed structural elucidation of this compound in solution and the solid state. nih.govnih.gov ¹H and ¹³C NMR are the most commonly used nuclei for this purpose.
¹H and ¹³C NMR spectra of L-sodium folinate have been recorded, and the chemical shifts have been calculated using the gauge-independent atomic orbital (GIAO) method. nih.gov The calculated spectra often show excellent agreement with the observed spectra, aiding in the structural confirmation. nih.gov Solid-state ¹³C-NMR, in combination with IR and Raman spectroscopy, has been used to characterize folic acid and its sodium salts, with DFT calculations supporting the interpretation of the spectroscopic data. nih.gov
NMR studies can also provide insights into the interactions of sodium ions in biological systems. For example, NMR has been used to study intracellular sodium in human erythrocytes and frog muscle, demonstrating its utility in probing the local environment of sodium ions. nih.gov
Mass Spectrometry-Based Methods for Identification and Quantification of Metabolites
The analysis of this compound and its diverse metabolites presents significant analytical challenges due to their inherent instability, low concentrations in biological matrices, and structural similarity. researchgate.nettandfonline.com Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the accurate identification and quantification of these compounds. researchgate.nettandfonline.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique, offering high sensitivity and selectivity for analyzing folate species in complex samples like plasma, serum, and cell extracts. tandfonline.comnih.govmdpi.com These methods can simultaneously quantify multiple folate metabolites, providing a comprehensive profile of one-carbon metabolism. mdpi.comtandfonline.com
A key approach involves ultra-high-performance liquid chromatography (UHPLC) for efficient separation of metabolites, followed by detection with a tandem mass spectrometer. mdpi.com Reversed-phase chromatography is commonly employed, using columns like a C18, often with an acidic mobile phase containing formic acid to improve ionization. nih.govmdpi.com The separation is typically achieved using a gradient elution with acetonitrile (B52724) and water. mdpi.com
For detection, mass spectrometers are often operated in positive ion mode with electrospray ionization (ESI). tandfonline.com Quantification is performed using the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. mdpi.com This allows for the detection of metabolites even at ultra-trace levels. tandfonline.com
Advanced techniques such as in-source collision-induced dissociation (CID) can be used to generate specific fragment ions, which aids in both identification and robust quantification by yielding higher signals in specific mass-to-charge ratio (m/z) ranges. nih.gov Data processing for identification and quantification is carried out using specialized software that compares the retention times and m/z values of analytes to those of authenticated standards. nih.gov
Commonly quantified metabolites of this compound using these methods include its active form, L-5-formyltetrahydrofolic acid, and other key derivatives in the folate pathway such as 5-methyltetrahydrofolic acid (5-CH3THF), 5,10-methenyltetrahydrofolic acid (5,10-CH+-THF), and the breakdown product p-aminobenzoyl-L-glutamic acid (pABG). mdpi.com
| Parameter | Methodology Details | Reference |
|---|---|---|
| Chromatography | UHPLC with reversed-phase C18 column | nih.govmdpi.com |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) | mdpi.com |
| Ionization | Positive Electrospray Ionization (ESI+) | tandfonline.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Key Analytes | 5-formyltetrahydrofolic acid, 5-methyltetrahydrofolic acid, p-aminobenzoyl-L-glutamic acid | mdpi.com |
Bioassays and Enzyme-Based Assays for Functional Activity Assessment
Assessing the functional activity of this compound and its impact on metabolic pathways requires the use of bioassays and specific enzyme-based assays. discoverx.com Bioassays measure the biological effect of a substance on a living system, such as an engineered cell line, providing data that reflects the compound's mechanism of action (MOA). discoverx.comyoutube.com These assays are crucial for understanding the potency and biological function of folinate derivatives. discoverx.com
Functional, cell-based bioassays can be designed to interrogate key biological processes influenced by folate metabolism, such as cell proliferation, nucleotide synthesis, and cellular methylation reactions. youtube.com For vitamins like folate, microbiological assays have traditionally been used, where the growth of a specific microorganism that requires the vitamin is measured and is proportional to the concentration of the active vitamin form. slideshare.net
More specific enzyme-based assays provide quantitative data on the activity of enzymes involved in folate metabolism. These assays are often fluorometric or spectrophotometric. sigmaaldrich.comasm.org
Arylamine N-acetyltransferases (NATs) Assay: NAT enzymes are involved in xenobiotic metabolism, and NAT1 also plays a significant role in folate metabolism. sigmaaldrich.com A fluorometric, plate-based assay can measure the activity of NAT1 by detecting the transfer of an acetyl group from acetyl Coenzyme A to a substrate, yielding a fluorescent product. sigmaaldrich.com This provides an indirect measure of a pathway influenced by folate availability. sigmaaldrich.com
p-Aminobenzoyl-glutamate Hydrolase (PGH) Assay: PGH is a folate catabolic enzyme that cleaves p-aminobenzoyl-glutamate. asm.org Its activity can be measured using a spectrophotometric assay. asm.org The assay follows the enzymatic cleavage of the substrate p-aminobenzoyl-glutamate (PABA-GLU), and the resulting product, p-aminobenzoic acid (PABA), is extracted and quantified by measuring its absorbance at a specific wavelength (e.g., 284 nm). asm.org
| Assay Type | Enzyme Target | Principle | Detection Method | Reference |
|---|---|---|---|---|
| Enzyme Activity Assay | Arylamine N-acetyltransferase 1 (NAT1) | Measures the transfer of an acetyl group to a xenobiotic substrate, a process linked to folate metabolism. | Fluorometric | sigmaaldrich.com |
| Enzyme Activity Assay | p-Aminobenzoyl-glutamate Hydrolase (PGH) | Measures the cleavage of a folate catabolite substrate (PABA-GLU). | Spectrophotometric | asm.org |
Determination of Physicochemical Parameters Relevant to Research
Understanding the physicochemical properties of this compound is essential for research into its formulation, stability, and biological interactions. Key parameters include dissociation constants (pKa), which describe the acidity of a molecule and influence its charge state, solubility, and reactivity in different environments. organicchemistrydata.org
The dissociation constant (pKa) is a critical parameter that indicates the pH at which a molecule is 50% dissociated. organicchemistrydata.org For a complex molecule like folinic acid (the active component of this compound), there are multiple pKa values corresponding to different ionizable groups on the molecule. These values are known to be influenced by the solvent composition. researchgate.net
Spectrophotometric methods can be employed to determine the pKa values of folinic acid in various solvent systems, such as hydro-organic mixtures. Research has shown that in an aqueous solution, folinic acid (leucovorin) has three distinct pKa values. researchgate.net
When analyzed in hydro-organic media, such as mixtures of water and acetonitrile, the pKa values exhibit a dependence on the solvent composition. researchgate.net This is attributed to the preferential solvation of the charged species by water, leading to a monotonic relationship between the acidity constants and the mole fraction of the organic solvent. researchgate.net
| pKa Value | Assigned Group (Probable) | Reference |
|---|---|---|
| 3.12 | Carboxylic Acid | researchgate.net |
| 4.60 | Carboxylic Acid | researchgate.net |
| 10.0 | Pteridine (B1203161) Ring Nitrogen/Enol Group | researchgate.net |
In Vitro and Pre Clinical Research Models of Sodium Folinate Activity
Studies in Cell Culture Systems
Cell culture systems provide a controlled environment to investigate the direct effects of sodium folinate on cellular processes. These in vitro models have been instrumental in understanding its role in cell growth, DNA maintenance, and folate metabolism.
Investigations on Cellular Growth and Proliferation
The influence of folates on cell growth and proliferation is well-documented, as they are essential for the synthesis of nucleotides, the building blocks of DNA. plos.org Studies have shown that this compound, as a source of folate, can modulate cell proliferation. For instance, in FRα-positive SKOV-3 ovarian cancer cells, folate treatment has been demonstrated to promote cell proliferation. plos.org The simultaneous combination of 5-fluorouracil (B62378) (5-FU) with this compound has been found to potentiate the antitumor activity of 5-FU in HT-29 and Caco-2 colon cancer cell lines, highlighting its role in modulating the effects of chemotherapeutic agents on cell growth. nih.gov
Conversely, folate deficiency has been shown to inhibit the growth of normal human colonocytes and stimulated lymphocytes. researchgate.net Research on IGROV1 cancer cells indicated that selenofolate, a selenium derivative, inhibits cancer cell growth primarily through anti-proliferative activity rather than inducing cell death. researchgate.net
Interactive Table: Effect of Folate Status on Cell Proliferation
| Cell Line | Folate Condition | Observed Effect on Proliferation | Reference |
| SKOV-3 (Ovarian Cancer) | Folate Treatment | Promoted proliferation | plos.org |
| HT-29 & Caco-2 (Colon Cancer) | This compound + 5-FU | Potentiated 5-FU's anti-proliferative effect | nih.gov |
| Normal Human Colonocytes | Folate Deficiency | Inhibited growth | researchgate.net |
| IGROV1 (Ovarian Cancer) | Selenofolate Treatment | Inhibited growth via anti-proliferative activity | researchgate.net |
Effects on DNA Synthesis and Repair Mechanisms
Folate is integral to de novo nucleotide synthesis, which is essential for both DNA synthesis and repair. oup.com Folate deficiency can lead to an imbalance in the cellular pools of deoxyuridine monophosphate (dUMP) and deoxythymidine triphosphate (dTTP), resulting in increased uracil (B121893) misincorporation into DNA. researchgate.net This misincorporation triggers a futile cycle of base excision repair, which can lead to DNA strand breaks and chromosomal instability. aacrjournals.org
Uracil Misincorporation: Studies in human lymphoid HL60 cells, normal human lymphocytes, and repair-deficient CHO cells have shown increased uracil in DNA when grown in folate-deficient medium. researchgate.net
DNA Strand Breaks: Folate deficiency has been linked to DNA strand breaks and chromosomal gaps in various in vitro models. oup.com
Impaired DNA Repair: Research indicates that folate deficiency can impair DNA repair processes, reducing a cell's ability to respond to DNA damage from oxidative or alkylating agents. researchgate.net In rat colonocytes, folate depletion has been shown to significantly impair DNA excision repair. psu.edu
Modulation of Intracellular Folate Pools in Cell Lines
The intracellular concentration of folates is a critical determinant of cellular function. This compound can serve as a pre-reduced source of tetrahydrofolate (H4folate), bypassing the metabolic blockades of certain drugs and replenishing the intracellular folate pool. pfizer.com This modulation is crucial for the efficacy of chemotherapeutic agents like 5-fluorouracil, where an increased intracellular folate pool enhances the inhibition of thymidylate synthase. pfizer.com
Studies in human colon epithelial cell lines have shown that different folic acid concentrations lead to varied intracellular levels of 5-methyltetrahydrofolate. wur.nl The regulation of folate transport systems also plays a key role. For instance, folate deficiency can upregulate intestinal folate uptake by increasing the number of transporters. researchgate.net The expression of genes involved in folate uptake can also be modulated by folate levels. d-nb.info
Biochemical Interactions in Cellular Co-culture Models
Cellular co-culture models, which involve growing two or more different cell types together, provide a more physiologically relevant system to study biochemical interactions. These models are crucial for understanding the complex interplay between different cell populations, such as in the tumor microenvironment. mdpi.com
For example, a triple co-culture model of the intestinal barrier, consisting of Caco-2, HT29-MTX, and Raji B cells, has been used to create a more functional and reproducible in vitro system to study the absorption of various compounds. researchgate.net In the context of cancer, co-culture models can be used to investigate the interactions between tumor cells and stromal cells, which can influence drug responsiveness. mdpi.com For instance, the protective effect of endothelial cells on cardiomyocytes during ischemia/reperfusion has been studied using co-culture systems, highlighting the importance of cell-cell communication. nih.gov
Animal Model Research to Elucidate Biochemical Mechanisms
Animal models are indispensable for studying the systemic effects of this compound and its role in complex physiological processes that cannot be fully replicated in vitro.
Impact on Metabolic Homeostasis and Enzyme Activity in Organ Systems
Animal studies have provided significant insights into how folate status affects metabolic homeostasis and enzyme activity in various organs.
Liver and Spleen: In weaned piglets, dietary folate supplementation was found to increase the relative weights of the liver and spleen. nih.gov
Kidney: High doses of folic acid can be toxic to the kidneys, inducing acute kidney injury characterized by inflammation, fibrosis, and cell death. nih.govresearchgate.net This model is relevant for studying the pathological mechanisms of kidney disease. nih.gov
Colon: In a mouse model of colon carcinogenesis, folic acid supplementation was shown to suppress the formation of aberrant crypt foci, indicating a protective effect against colon cancer development. jbtr.or.kr This effect is partly attributed to the antioxidant properties of folic acid, which can reduce oxidative stress. jbtr.or.kr
Enzyme Activity: Folate supplementation in piglets has been shown to positively affect the metabolism of short-chain fatty acids and increase the activity of digestive enzymes. nih.gov In tilapia, dietary chitosan, which can influence gut health, was found to increase the activity of digestive and metabolic enzymes. mdpi.com
Interactive Table: Summary of this compound Effects in Animal Models
| Animal Model | Organ System | Key Findings | Reference |
| Piglets | Digestive/Immune | Increased liver and spleen weight; enhanced digestive enzyme activity. | nih.gov |
| Mice | Kidney | High-dose folic acid induced acute kidney injury. | nih.govresearchgate.net |
| Mice | Colon | Folic acid supplementation suppressed colon carcinogenesis. | jbtr.or.kr |
| Tilapia | Digestive | Dietary additions affecting gut health increased digestive and metabolic enzyme activity. | mdpi.com |
Studies on Folinate Transport and Distribution in Animal Tissues
The transport and distribution of folinates in animal tissues are complex processes mediated by a coordinated system of transporters and binding proteins that vary in expression and function across different organs and species. Understanding these mechanisms is crucial for comprehending folate homeostasis. Key protein families involved in these processes include the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs). nih.govcambridge.org
Membrane transport of folates into most systemic tissues, where the pH is neutral, is primarily handled by the RFC (SLC19A1). nih.govnih.gov In contrast, the PCFT (SLC46A1) functions optimally at a lower pH and is critical for the intestinal absorption of folates in the acidic microenvironment of the proximal jejunum. nih.govnih.gov Folate receptors, particularly FRα, are high-affinity binding proteins that facilitate folate uptake via endocytosis and are highly expressed in specific tissues like the choroid plexus and kidney. pnas.org
Studies in various animal models have been instrumental in elucidating the specific roles and distribution of these transport systems.
Research in Porcine Models Investigations using pig models have revealed unique aspects of folate homeostasis, particularly concerning the liver's role. A study comparing folate binding protein (FBP) in pig liver, kidney, and jejunal mucosa found significant differences in its activity and expression. physiology.org Binding of radiolabeled folic acid was six times greater in liver plasma membranes than in kidney brush-border membranes, and virtually absent in jejunal brush-border membranes. physiology.org This suggests that in pigs, FBP is a key player in folate uptake by the liver and, to a lesser degree, the kidney, but not in intestinal absorption. physiology.org This is distinct from other species where the liver's role is less defined by this specific protein. oup.com The primary form of folate in pig plasma is tetrahydrofolate, unlike in humans and other animals where 5-methyl-tetrahydrofolate predominates, a difference possibly governed by high-affinity folate-binding proteins in pig plasma. oup.com
Table 1: Folate Binding Protein (FBP) Characteristics in a Porcine Model
| Tissue | FBP Activity (Binding) | FBP Immunoreactivity (Membrane Staining) | FBP mRNA Transcript Abundance |
| Liver | High | Present in plasma membranes | High (threefold greater than kidney) |
| Kidney | Moderate | Present in brush-border membranes | Moderate |
| Jejunum | Negligible | Absent in brush-border membranes | Absent |
Data sourced from a comparative study in pigs. physiology.org
Research in Rodent Models Rodent models have been extensively used for biodistribution studies, often employing radiolabeled folate derivatives. In a study with tumor-bearing nude mice, a technetium-labeled radiofolate (⁹⁹ᵐTc-His-folate) was used to track tissue distribution. snmjournals.org The highest accumulation, apart from the tumor, was observed in the kidneys, which is consistent with the high expression of folate receptors involved in renal folate reabsorption. snmjournals.org Significant uptake was also visualized in the salivary glands and the choroid plexus, confirming FR-specific accumulation in these tissues. snmjournals.org
A separate rat model was developed specifically to study folate kinetics in rapidly proliferating tissues, using subcutaneous fibrosarcoma implants as a target. nih.gov This model allows for the precise measurement of folate uptake and metabolism in a controlled, high-demand tissue environment. nih.gov Further studies in arthritic rats using [¹⁸F]fluoro-PEG-folate showed significant tracer uptake in the liver and spleen, tissues with high populations of activated macrophages that can express folate receptors. researchgate.net
Table 2: Biodistribution of ⁹⁹ᵐTc-His-folate in Nude Mice (4h post-injection)
| Tissue | Mean Radioactivity (% Injected Dose per Gram) | Standard Deviation |
| Blood | 0.28 | ± 0.05 |
| Heart | 0.36 | ± 0.07 |
| Lungs | 0.77 | ± 0.12 |
| Liver | 0.49 | ± 0.04 |
| Spleen | 0.23 | ± 0.04 |
| Kidneys | 12.37 | ± 2.65 |
| Stomach | 0.35 | ± 0.08 |
| Intestine | 0.50 | ± 0.08 |
| Muscle | 0.17 | ± 0.03 |
| Bone | 0.35 | ± 0.05 |
| Tumor | 4.29 | ± 0.67 |
Data from a SPECT study in KB tumor-bearing mice. snmjournals.org
Investigation of Folinate's Role in Specific Physiological Processes in Vivo (non-disease related)
In vivo, this compound serves as a direct precursor to the metabolically active forms of folate, which are indispensable cofactors in a network of essential biochemical pathways known as one-carbon metabolism. mdpi.comflinders.edu.au This metabolic system is fundamental for the synthesis of building blocks for DNA and RNA, the regulation of amino acid metabolism, and the provision of methyl groups for numerous methylation reactions. creative-proteomics.comnih.gov Animals cannot synthesize folates de novo and must acquire them from their diet. mdpi.com
Role in Nucleotide Synthesis One of the most critical physiological roles of folinate is its contribution to the de novo synthesis of purines and the pyrimidine (B1678525) nucleotide, thymidylate. creative-proteomics.comcerbios.swiss These processes are vital for DNA replication and repair, especially in rapidly dividing cells like those in the bone marrow and during embryonic development. mdpi.comcreative-proteomics.com The active derivative, 10-formyltetrahydrofolate, derived from folinate, acts as a one-carbon donor in two key steps of the purine (B94841) biosynthesis pathway. nih.gov It is utilized by the enzymes glycinamide (B1583983) ribonucleotide formyltransferase (GART) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICAR transformylase) to insert carbons 2 and 8 into the purine ring. nih.gov
The direct dependence of purine synthesis on folate availability has been demonstrated in vitro using primary murine erythroid progenitors. biorxiv.org In these cells, mild folate depletion was shown to cause an early blockade of the purine synthesis pathway, which subsequently led to changes in cell differentiation. biorxiv.org This highlights the sensitivity of hematopoietic cells to folate levels for maintaining normal physiological function. biorxiv.org
Table 3: Key Folate-Dependent Processes in One-Carbon Metabolism
| Physiological Process | Key Folate Derivative | Function |
| Purine Synthesis | 10-formyltetrahydrofolate | Donates formyl groups for C2 and C8 of the purine ring. nih.gov |
| Thymidylate (dTMP) Synthesis | 5,10-methylenetetrahydrofolate | Donates a methyl group for the conversion of dUMP to dTMP. creative-proteomics.com |
| Methionine Regeneration | 5-methyltetrahydrofolate | Donates a methyl group to homocysteine to form methionine. creative-proteomics.com |
| Amino Acid Interconversion | Tetrahydrofolate | Acts as an acceptor of a one-carbon unit from serine to form glycine. nih.gov |
Theoretical and Computational Studies of Sodium Folinate
Molecular Dynamics Simulations to Understand Conformational Changes and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape of sodium folinate and its interactions with biological macromolecules.
Studies on folic acid and its derivatives, including folinic acid, have shown that these molecules are highly flexible. rsc.org MD simulations in saline solution reveal that these molecules can adopt various shapes, with most having a folded geometry, preferring U- and Z-shapes. rsc.org The specific conformation is influenced by the bicyclic pterin (B48896) ring, the connecting bridge, and the charge of the terminal amino acid residue. rsc.org For folinic acid, NMR studies have indicated the presence of two slowly interconverting conformations of unequal populations in solution, which is likely due to the hindered rotation of the formyl group. rsc.org The relative populations of these conformers are temperature-dependent. rsc.org
Furthermore, a crystal structure of folinic acid in a complex with methylenetetrahydrofolate reductase (MTHFR) from Thermus thermophilus revealed a unique binding mode. nih.govnih.govresearchgate.net The enzyme's active site subtly rearranges to accommodate the folinate molecule in a distinct conformation that would not support hydride transfer but may be relevant for other steps in the catalytic cycle. nih.govnih.gov This highlights the ability of a shared active site to utilize a few amino acid residues to accommodate different chemical moieties and functionalities through conformational flexibility. nih.govresearchgate.net
The solution structure of folic acid, a related compound, has been shown to differ from its solid-state conformation, with a folded glutamic acid moiety stabilized by a hydrogen bond. rsc.orgnih.gov This dynamic behavior in solution is critical for its biological activity and its interaction with various receptors and enzymes. nih.gov
| Molecule | Simulation Focus | Key Findings | References |
|---|---|---|---|
| Folinic Acid | Conformational analysis in solution | Exists as a mixture of two slowly interconverting conformations due to hindered formyl group rotation. | rsc.org |
| Folinic Acid | Interaction with furin enzyme | Binds efficiently to the active site, interacting with residues Glu271, Ser311, Arg490, Gln488, and Lys499 via H-bonds. Induces a less compact conformation in the enzyme. | rsc.orgrsc.orgresearchgate.net |
| Folinic Acid | Interaction with MTHFR | Binds in a unique conformation, causing the active site to remodel. This conformation is not ideal for hydride transfer but may be important for other catalytic steps. | nih.govnih.govresearchgate.net |
| Folic Acid | Conformational analysis in solution | Adopts a folded structure stabilized by an internal hydrogen bond, which differs from its solid-state structure. | rsc.orgnih.gov |
Docking Studies with Relevant Enzymes and Transporters
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how this compound interacts with its biological targets, including enzymes and transporters.
Enzymes:
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in folate metabolism. Docking studies have been performed on folic acid-sulfonamide conjugates with the DHFR enzyme to explore their binding mechanisms. researchgate.net These studies help in identifying plausible binding modes and designing novel antibacterial agents. researchgate.net
Thymidylate Synthase (TS): TS is another crucial enzyme in the folate pathway. Docking studies have been conducted on various compounds, including folic acid, with TS to identify potential inhibitors. mdpi.com In one study, docking results showed that folic acid had the lowest docking score among the tested herbal compounds, indicating a high affinity for the enzyme. mdpi.com
Furin: As mentioned previously, docking studies have shown that folinic acid interacts well with the active site residues of furin through the formation of hydrogen bonds. rsc.orgrsc.org The Moldock score for the folinic acid-furin complex was calculated to be -136.90 kcal/mol, indicating a strong interaction. uniprot.org
Methylenetetrahydrofolate Reductase (MTHFR): The crystal structure of folinic acid bound to MTHFR provides a detailed view of the interactions within the active site, revealing a unique binding conformation. nih.govnih.gov
Transporters:
Proton-Coupled Folate Transporter (PCFT): PCFT is a major transporter for folate uptake in the intestine and is also expressed in some tumors. biorxiv.orgmdpi.com Docking studies have been used to investigate the binding of various antifolates to PCFT to design transporter-selective drugs. nih.gov While specific docking data for this compound with PCFT is not detailed in the provided results, the transporter is known to have a high affinity for 5-formyl-tetrahydrofolate (folinic acid). mdpi.com
Reduced Folate Carrier (RFC): RFC is a ubiquitously expressed folate transporter. mdpi.com It has a lower affinity for folic acid but a higher affinity for reduced folates like folinic acid. mdpi.comnih.gov Mutagenesis studies combined with computational analysis have suggested that the size of amino acid residues at specific positions in RFC is a key determinant of substrate specificity. nih.gov
| Target | Ligand(s) | Key Findings from Docking Studies | References |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | Folic acid-sulfonamide conjugates | Identified plausible binding modes to explore antibacterial mechanisms. | researchgate.net |
| Thymidylate Synthase (TS) | Folic acid | Folic acid showed a very low docking score, indicating high binding affinity. | mdpi.com |
| Furin | Folinic acid | Interacted well with active site residues via hydrogen bonds; Moldock score of -136.90 kcal/mol. | uniprot.org |
| Methylenetetrahydrofolate Reductase (MTHFR) | Folinic acid | Crystal structure revealed a unique binding conformation and active site remodeling. | nih.govnih.gov |
| Proton-Coupled Folate Transporter (PCFT) | Antifolates | Pharmacophore models were generated to understand structural requirements for transport. PCFT has a high affinity for folinic acid. | mdpi.comnih.gov |
| Reduced Folate Carrier (RFC) | Folinic acid, antifolates | Has a higher affinity for reduced folates than folic acid. Amino acid size at specific positions influences substrate specificity. | mdpi.comnih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). biorxiv.orgnih.govajphs.com These models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent and selective analogs. tandfonline.comijpras.com
QSAR studies on folate analogs and antifolates have provided insights into the structural features that are important for their biological activity. tandfonline.com For example, in a study of dihydro-1,3,5-triazine derivatives as DHFR inhibitors, a 3D-QSAR model showed that steric and electrostatic properties are related to the inhibitory activity. nih.gov Such models can be used to predict the activity of newly designed compounds. researchgate.net
For antifolate compounds, QSAR models have been developed to predict their activity against various targets. tandfonline.com These models often use descriptors related to the molecule's electronic properties, hydrophobicity, and shape. mdpi.comresearchgate.net For instance, a QSAR model for the antioxidant activity of various pharmaceuticals, including folic acid, was developed and showed good predictive power. mdpi.comresearchgate.net
The development of reliable QSAR models requires a set of compounds with known activities and a set of calculated molecular descriptors. nih.gov Statistical methods like multiple linear regression are then used to build the model. researchgate.net The predictive ability of the model is assessed through internal and external validation techniques. researchgate.net
QSAR and other computational methods provide guiding principles for the design of novel folinate analogs with improved properties. tandfonline.comresearchgate.net By understanding the structure-activity relationships, medicinal chemists can make targeted modifications to the lead compound to enhance its activity, selectivity, or pharmacokinetic properties. researchgate.netmdpi.com
For instance, computational studies have been used to design folic acid-sulfonamide conjugates as antibacterial agents. researchgate.net Docking studies combined with synthesis and biological evaluation can lead to the discovery of potent inhibitors. researchgate.net Similarly, the design of novel pyrrolo[2,3-d]pyrimidine antifolates has been guided by understanding their interactions with folate receptors and transporters. nih.govacs.org By modifying the amino acid moiety of these compounds, researchers can modulate their selectivity for different folate transporters. nih.govacs.org
Computational approaches have also been instrumental in the design of folate radioconjugates for tumor targeting. nih.gov By systematically varying linker entities, the pharmacokinetic properties of these conjugates can be optimized. nih.gov The overarching goal of these design principles is to create novel analogs that are more effective and have fewer side effects than existing drugs. nih.gov
In Silico Prediction of Metabolic Pathways and Enzyme Substrate Specificity
Computational methods are increasingly being used to reconstruct and analyze metabolic pathways and to predict the substrate specificity of enzymes. nih.govnih.govresearchgate.net These in silico approaches can provide a system-level understanding of how compounds like this compound are metabolized and which enzymes they are likely to interact with.
The metabolic pathways of folate have been mapped out in detail, and this information can be used to create computational models of folate metabolism. researchgate.netnih.gov For example, an in silico model of hepatic mitochondrial folate metabolism was developed to understand the underlying properties of this pathway. nih.gov Such models can predict the fluxes of various metabolites under different conditions. mdpi.com
Constraint-based methods can be used to predict metabolic behavior by integrating the human metabolic network with tissue-specific gene and protein expression data. nih.gov This allows for the profiling of metabolic reactions in different cellular environments, such as in cancer cells. nih.gov By representing each reaction as a flux state in different cell lines, machine learning algorithms can be used to predict novel drug-reaction interactions, which in turn can identify new drug targets. nih.gov
The prediction of enzyme substrate specificity is another area where computational methods are making significant contributions. nih.gov By analyzing the structure of an enzyme's active site and using machine learning models, it is possible to predict which molecules are likely to be its substrates. nih.gov For example, a computational method was used to predict that a previously uncharacterized protein was a carboxylesterase for short fatty acyl chains, which was then confirmed by experiments. nih.gov
Interactions with Other Biochemical Systems and Research Compounds
Modulation of Metabolic Pathways by Sodium Folinate
This compound's primary role is to provide a source of tetrahydrofolate, which is essential for the de novo synthesis of purines and thymidylate, as well as the metabolism of several amino acids. oregonstate.eduaacrjournals.org By replenishing the pool of reduced folates, it can significantly influence metabolic fluxes, leading to both synergistic and antagonistic effects when used in combination with other research compounds.
A principal example of this compound's synergistic activity is its biochemical modulation of 5-fluorouracil (B62378) (5-FU). oncotarget.com 5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines. labriva.com The active metabolite of 5-FU, fluorodeoxyuridine monophosphate (FdUMP), binds to TS. patsnap.com this compound is converted within the cell to 5,10-methylenetetrahydrofolate, which acts to stabilize the binding of FdUMP to TS, forming a stable ternary complex. patsnap.comopenmd.comcancernetwork.com This enhanced and prolonged inhibition of TS leads to a more significant depletion of thymidylate, thereby increasing the cytotoxic effect of 5-FU. patsnap.comcancernetwork.com Research in cell culture models has demonstrated that the simultaneous combination of folinate salts and 5-FU enhances the antiproliferative activity of the chemotherapeutic agent. nih.govnih.gov
| Compound Combination | Target Enzyme/Pathway | Biochemical Outcome |
| This compound + 5-Fluorouracil (5-FU) | Thymidylate Synthase (TS) | Formation of a stable ternary complex (FdUMP-TS-5,10-methylenetetrahydrofolate), leading to prolonged inhibition of TS and enhanced cytotoxicity. oncotarget.compatsnap.comcancernetwork.com |
This compound is widely recognized for its ability to counteract the effects of folate antagonists, a mechanism often referred to as "rescue" therapy. bccancer.bc.ca Folate antagonists, such as methotrexate (B535133), function by inhibiting dihydrofolate reductase (DHFR), the enzyme responsible for reducing dihydrofolate to the active tetrahydrofolate. patsnap.com This inhibition depletes the cellular pool of reduced folates, thereby halting the synthesis of DNA, RNA, and proteins, which disproportionately affects rapidly dividing cells. labriva.com
This compound circumvents this blockade because, as a reduced folate, it does not require DHFR for its conversion into active coenzyme forms. labriva.comwikipedia.org By providing a direct source of tetrahydrofolate, it replenishes the depleted intracellular folate pool, allowing purine (B94841) and thymidylate synthesis to resume in the presence of the DHFR inhibitor. labriva.comnih.gov This antagonistic action is selective, as research suggests that methotrexate polyglutamates, which accumulate in susceptible cells, impair the reactivation of DHFR by folinate metabolites, thereby maintaining the inhibition in target cells while "rescuing" normal host cells. nih.gov
Similarly, this compound can counteract the effects of other DHFR inhibitors like trimethoprim (B1683648) and pyrimethamine, mitigating their effects by replenishing the reduced folate pool. patsnap.commedac.eu
| Folate Antagonist | Inhibited Enzyme | Antagonistic Mechanism of this compound |
| Methotrexate | Dihydrofolate Reductase (DHFR) | Bypasses the DHFR blockade by directly providing a source of reduced folate (tetrahydrofolate), restoring purine and pyrimidine (B1678525) synthesis. labriva.compatsnap.combccancer.bc.ca |
| Trimethoprim | Dihydrofolate Reductase (DHFR) | Replenishes the reduced folate pool, counteracting the induced folate deficiency. patsnap.comtevauk.commedsafe.govt.nz |
| Pyrimethamine | Dihydrofolate Reductase (DHFR) | Provides an immediate supply of reduced folates to mitigate the antagonist's effects. labriva.compatsnap.com |
Research on Folinate-Induced Alterations in Cellular Redox State
Folate metabolism is intricately linked with the cellular redox state, particularly through its connection to the synthesis of glutathione (B108866) (GSH), a primary intracellular antioxidant. researchgate.net The folate cycle is connected to GSH metabolism via the regulation of homocysteine and cysteine levels. researchgate.net Research has indicated that supplementation with folic acid can lead to an increase in plasma glutathione levels. researchgate.netsupp.ai In some studies, this was accompanied by a decrease in the oxidized form of glutathione (GSSG), resulting in a higher, more favorable tGSH/GSSG ratio, which is indicative of reduced oxidative stress. mdpi.com
The mechanism appears to be tied to the folate-dependent remethylation of homocysteine to methionine. By facilitating this conversion, folate metabolism can influence the availability of precursors for the transsulfuration pathway, which leads to cysteine and subsequent glutathione synthesis. researchgate.netmdpi.com Furthermore, some research suggests that folate itself may have direct antioxidant properties, capable of scavenging various radical species in vitro, though the in vivo relevance of this action is still under investigation. cambridge.org Studies in mouse models have also shown that folic acid can suppress oxidative stress, preventing the accumulation of reactive oxygen species (ROS). jbtr.or.kr
| Study Model | Measured Redox Marker | Observed Effect of Folate/Folinate |
| Type 2 Diabetes Patients | Plasma Glutathione (GSH), Homocysteine (Hcy) | Increased plasma GSH and decreased Hcy. researchgate.net |
| Autistic Children | Plasma total GSH (tGSH), Oxidized GSSG, tGSH/GSSG ratio | Significantly increased tGSH levels and the tGSH/GSSG ratio after intervention with folinic acid and methylcobalamin. mdpi.comfrontiersin.org |
| AOM/DSS Mouse Model | Reactive Oxygen Species (ROS) in feces | Folic acid supplementation reduced ROS levels. jbtr.or.kr |
| Human Cell Lines (in vitro) | Intracellular Superoxide (B77818) | High-dose folate supplementation significantly reduced intracellular superoxide levels. cambridge.org |
Impact on Biosynthetic Precursor Availability and Cell Cycle Regulation in Research Models
By supplying one-carbon units, this compound directly impacts the de novo synthesis of purines and thymidylate, which are essential precursors for DNA replication. oregonstate.edunih.gov Folate-mediated one-carbon metabolism (FOCM) is a critical network for producing these building blocks required for cell proliferation. nih.gov When folate availability is limited, cells can experience an imbalance in nucleotide pools. For instance, studies using cell culture media with physiological folate levels have shown an accumulation of ZMP (5′-aminoimidazole-4-carboxamide ribonucleotide), an intermediate in the de novo purine synthesis pathway, suggesting a bottleneck in purine production under folate stress. mdpi.comnih.gov
The availability of these precursors is tightly linked to cell cycle progression. The synthesis of DNA precursors is a prerequisite for the S-phase (synthesis phase) of the cell cycle, where DNA replication occurs. nih.govscilit.com Consequently, folate metabolism is subject to cell cycle regulation, with the expression and activity of certain FOCM enzymes being temporally controlled to align with the cell's metabolic needs during different phases. nih.gov By ensuring a steady supply of nucleotides, this compound can support the transition into and progression through the S-phase. Conversely, a lack of sufficient folates can disrupt this process, potentially leading to cell cycle arrest. aacrjournals.org For example, research has shown that sodium butyrate (B1204436) can block colorectal cancer cells at the G2/M phase of the cell cycle. wjgnet.com While not a direct effect of folinate, this highlights how metabolic inputs can regulate cell cycle checkpoints.
| Research Model | Effect on Biosynthesis/Cell Cycle | Findings |
| Human Cell Lines (HEK293T, Jurkat, A549) | Purine Precursor Availability | Accumulation of the purine intermediate ZMP at physiological folate levels, indicating an impact on the de novo synthesis pathway. mdpi.com |
| Mammalian Cells (General) | Cell Cycle Regulation | Folate-mediated one-carbon metabolism (FOCM) is temporally regulated throughout the cell cycle to provide biosynthetic precursors for DNA synthesis, particularly during the S-phase. nih.govscilit.com |
| Human Lung Cancer Cells | Cellular Proliferation | Folate deficiency impairs DNA synthesis and repair, leading to a decreased growth rate and inhibition of cell division. aacrjournals.org |
Future Research Directions and Emerging Areas in Sodium Folinate Biochemistry
Unexplored Biochemical Roles of Sodium Folinate and its Metabolites
The classical role of folinate and its metabolites is to act as carriers of one-carbon units for the synthesis of purines, thymidylate, and for the remethylation of homocysteine to methionine. researchgate.netnih.gov However, emerging evidence suggests that the biochemical repertoire of folinate extends beyond these canonical functions. Future research is poised to explore these less-defined roles, which could reveal new therapeutic targets and a deeper understanding of cellular physiology.
One of the most promising areas is the role of folinate in epigenetic regulation . The folate cycle is inextricably linked to the production of S-adenosylmethionine (SAM), the universal methyl donor for nearly all methylation reactions in the cell, including the methylation of DNA and histones. nih.govnih.govmdpi.com Dysregulation of folate metabolism can, therefore, lead to aberrant DNA methylation patterns, which are a hallmark of many diseases. mdpi.commdpi.com Beyond supplying methyl groups, recent studies suggest a more direct role for folate metabolites. For instance, folate may act as an enzymatic cofactor for histone lysine demethylase (LSD1), an enzyme critical for histone modification, suggesting a function beyond one-carbon metabolism in modulating gene expression. mdpi.com
Another burgeoning area of investigation is the function of this compound in maintaining redox homeostasis . Folate metabolism is interconnected with the cellular redox state through the production of NADPH and the synthesis of glutathione (B108866), a major cellular antioxidant. mdpi.comresearchgate.netfrontiersin.org Folinate has been shown to modulate the expression of proteins that act as sinks for reactive oxygen species (ROS) and to support the mitochondrial glutathione recycling process. researchgate.netnih.gov This suggests that folinate may play a crucial role in protecting cells from oxidative stress, a key factor in aging and numerous pathologies. Unraveling the precise mechanisms by which folinate metabolites influence redox-sensitive signaling pathways is a key future direction.
Furthermore, the potential for folinate metabolites to be involved in post-translational modifications (PTMs) beyond methylation is an area ripe for exploration. The one-carbon units shuttled by folates are fundamental building blocks, and their potential integration into other modification pathways warrants investigation. Research into these unexplored roles will likely redefine our understanding of this compound from a simple vitamin derivative to a pleiotropic metabolic regulator.
Advanced Analytical Methodologies for Sub-Cellular Folinate Profiling
A significant challenge in folate research is the accurate measurement of different folate vitamers, which exist in various oxidation states and polyglutamylation lengths at very low concentrations within distinct subcellular compartments. nih.gov The development of advanced analytical methods is crucial for understanding the compartmentalized roles of this compound.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for folate analysis, offering high sensitivity and specificity over traditional microbiological or protein-binding assays. nih.govresearchgate.netnih.gov However, standard LC-MS/MS methods face challenges due to the inherent instability of reduced folates and the complexity of the folate pool. nih.gov
Future advancements are focused on overcoming these limitations. Key emerging methodologies include:
Stable Isotope Derivatization: This technique involves chemically modifying folate species with heavy isotope-labeled reagents immediately upon extraction. acs.org This process stabilizes the labile folate forms and encodes information about their oxidation state as distinct isotopologues, which can be readily and sensitively analyzed by LC-MS. This approach simplifies sample handling and improves the accuracy and coverage of folate profiling. acs.org
Hydrophilic Interaction Liquid Chromatography (HILIC): Because folate polyglutamates are highly hydrophilic, HILIC is emerging as a powerful separation technique. It provides better retention and separation of these polar compounds compared to traditional reversed-phase chromatography, allowing for more comprehensive profiling of the different polyglutamated forms. acs.org
Advanced Mass Spectrometry Techniques: The use of high-resolution mass spectrometers (e.g., Orbitrap) and techniques like in-source collision-induced dissociation (CID) helps to overcome issues of in-source fragmentation and the formation of multiple ion patterns for a single folate species. nih.gov These methods generate specific reporter fragment ions that improve signal intensity and allow for more robust quantification. nih.gov
These advanced methods are essential for creating detailed maps of folate distribution within subcellular compartments like the mitochondria, cytoplasm, and nucleus, which is critical for understanding how these distinct pools are regulated and coordinated. researchgate.netnih.gov
Comparison of Advanced Analytical Methods for Folate Profiling
| Methodology | Principle | Advantages | Challenges | References |
|---|---|---|---|---|
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation for identification and quantification. | High sensitivity and specificity; can measure individual folate forms. | Instability of reduced folates; complex fragmentation patterns; matrix effects. | nih.govresearchgate.net |
| Stable Isotope Derivatization with LC-MS | Chemical modification of folates with isotopic labels upon extraction to stabilize them and create unique mass signatures. | Greatly improves analyte stability; simplifies sample handling; enhances sensitivity and analyte coverage. | Requires specific chemical derivatization steps; availability of labeled reagents. | acs.org |
| HILIC-MS/MS | Chromatographic separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content. | Superior separation of highly polar folate polyglutamates; compatible with positive mode ESI for better sensitivity. | Requires careful method development for gradient and buffer selection. | acs.org |
| High-Resolution MS with In-Source CID | Use of techniques like Orbitrap MS to accurately measure mass and controlled fragmentation in the ion source to generate consistent reporter ions. | Circumvents issues of multiple ion formation and complex spectra; improves signal for robust quantification. | Requires specialized instrumentation and expertise in data analysis. | nih.gov |
Development of Novel Research Tools and Probes Based on Folinate Structure
The structure of folinic acid, with its distinct pteridine (B1203161) ring and glutamate (B1630785) tail, provides a versatile scaffold for the development of chemical probes and research tools. These tools are instrumental in visualizing folate uptake, tracking its metabolic fate, and for targeted delivery applications, particularly in cancer research where the folate receptor is often overexpressed.
Recent progress in synthetic chemistry has enabled the creation of a variety of folate derivatives designed for specific research purposes:
Thiolated Folate Derivatives: A general protocol for synthesizing folate molecules with thiol groups has been developed. nih.gov These thiolated folates can be easily conjugated to the surface of metal nanoparticles, such as gold or silver, creating targeted nanoprobes for imaging, diagnostics, and drug delivery. nih.govresearchgate.net
Folate-Labeled siRNAs: By synthesizing a novel folate derivative phosphoramidite, it is now possible to directly incorporate folate into small interfering RNAs (siRNAs) during solid-phase synthesis. nih.gov These folate-conjugated siRNAs can be selectively taken up by cells expressing the folate receptor, enabling targeted gene silencing without the need for a separate transfection agent. nih.gov
Folate Probes for "Click Chemistry": Folate derivatives functionalized with bioorthogonal handles, such as propargyl or dibenzocyclooctyne (DBCO) groups, have been synthesized. researchgate.net These molecules can be used in "click chemistry" reactions to attach fluorescent dyes, affinity tags, or other molecules of interest, providing a powerful platform for creating custom probes to study folate-dependent processes.
These novel tools are moving research beyond simple observation to active perturbation and visualization of folate biochemistry in living systems, promising new insights into its dynamic regulation.
Novel Research Tools Based on Folinate Structure
| Tool/Probe | Description | Research Application | References |
|---|---|---|---|
| Thiolated Folate Conjugates | Folate derivatives containing a terminal thiol (-SH) or disulfide group. | Grafting onto gold nanoparticles for targeted cancer cell imaging and therapy. | nih.govresearchgate.net |
| Folate-Phosphoramidite | A folate derivative designed for direct incorporation into oligonucleotides during synthesis. | Creation of folate-labeled siRNAs for targeted delivery and gene silencing in folate receptor-positive cells. | nih.gov |
| "Clickable" Folate Derivatives | Folate molecules functionalized with bioorthogonal groups like alkynes (propargyl) or strained alkynes (DBCO). | Attaching imaging agents, affinity tags, or other functional molecules via "click chemistry" to track folate uptake and distribution. | researchgate.net |
Deeper Understanding of Folinate Compartmentalization and Regulation in Complex Biological Systems
Folate-mediated one-carbon metabolism is not a monolithic process but is highly compartmentalized, with distinct and parallel pathways operating in the cytoplasm, mitochondria, and nucleus. researchgate.netnih.govannualreviews.orgnih.gov A deeper understanding of how these compartments communicate and how the flux of folinate metabolites is regulated between them is a major frontier in biochemistry.
Mitochondria play a central role, containing a significant portion of the cell's total folate pool and hosting key reactions like the conversion of serine to glycine, which is a primary source of one-carbon units. nih.govnih.govfratnow.com These units can be exported to the cytoplasm, primarily as formate (B1220265), to fuel cytosolic pathways. researchgate.netannualreviews.org
The Cytoplasm utilizes these one-carbon units for the de novo synthesis of purines and thymidylate, as well as for the remethylation of homocysteine. researchgate.netnih.gov
The Nucleus also contains a complete set of enzymes for thymidylate synthesis, indicating a localized need for folate-dependent reactions, likely to support DNA replication and repair directly at the site of demand. annualreviews.orgnih.gov
The transport of folinate and its derivatives across these compartmental barriers is tightly regulated by a suite of specific transporters. Research is increasingly focused on the function and regulation of these proteins.
Key Transporters in Folate Compartmentalization
| Transporter | Gene Name | Location | Primary Function | References |
|---|---|---|---|---|
| Reduced Folate Carrier | SLC19A1 | Plasma Membrane | Major transporter for delivering reduced folates into systemic tissues at neutral pH. | nih.govrupress.org |
| Proton-Coupled Folate Transporter | SLC46A1 | Plasma Membrane (esp. intestine, kidney, choroid plexus) | Optimal at acidic pH; crucial for intestinal absorption and transport across the blood-brain barrier. | nih.govrupress.org |
| Folate Receptors | FOLR1, FOLR2, FOLR3 | Plasma Membrane (often in lipid rafts) | High-affinity binding and uptake of folates via endocytosis, important in kidney and choroid plexus. | rupress.orgwikipedia.org |
| Mitochondrial Folate Transporter | SLC25A32 | Inner Mitochondrial Membrane | Imports reduced folate monoglutamates from the cytoplasm into the mitochondrial matrix. | rupress.orgvcu.edu |
Future research must elucidate how the expression and activity of these transporters are controlled to meet the specific metabolic demands of each compartment. Furthermore, studies using genetic models have revealed a surprising flexibility in this system; for example, in the absence of mitochondrial folate metabolism, the cytosolic pathway can be rewired to support cell proliferation, albeit at a reduced rate. researchgate.net Investigating this metabolic plasticity will be key to understanding how cells adapt to metabolic stress and how these pathways could be targeted in disease.
Investigating Folinate's Fundamental Biochemical Interplay with Emerging Metabolic Pathways
The central role of this compound in providing one-carbon units places it at a critical intersection with numerous other metabolic and signaling pathways. Investigating these connections is revealing that folate metabolism does not operate in isolation but is deeply integrated with the broader metabolic network of the cell.
An emerging theme is the interplay between one-carbon metabolism and cellular redox balance . The folate cycle is a significant source of cytosolic and mitochondrial NADPH, a key reducing equivalent. researchgate.netfrontiersin.org This NADPH is essential for regenerating reduced glutathione and for other antioxidant defenses. researchgate.net This positions folate metabolism as a critical regulator of the cell's ability to cope with oxidative stress, with direct implications for diseases ranging from cancer to neurodegeneration. mdpi.com
Another critical area of interplay is with epigenetic pathways . As the ultimate source of methyl groups for SAM, the folate pathway directly influences DNA and histone methylation, thereby regulating gene expression. nih.govmdpi.com This connection is not unidirectional; epigenetic modifications can also regulate the expression of genes within the folate cycle itself. mdpi.com The intricate feedback loops connecting folate status, SAM levels, and the epigenetic machinery are a subject of intense investigation. nih.gov
Furthermore, one-carbon metabolism is fundamentally linked to amino acid metabolism , not only through the canonical serine, glycine, and methionine cycles but also through its contribution to the synthesis of other molecules. nih.govoregonstate.edu For example, glycine, a product of the folate-dependent conversion of serine, is a precursor for glutathione synthesis. frontiersin.org
Future research will likely uncover further connections between folinate biochemistry and other key cellular processes, such as lipid metabolism (through choline and phosphatidylcholine synthesis) and signaling pathways that sense nutrient availability. researchgate.netmdpi.com Understanding this complex interplay is essential for a holistic view of cellular metabolism and for developing strategies to manipulate these pathways for therapeutic benefit.
Q & A
Q. What is the biochemical mechanism by which sodium folinate enhances 5-fluorouracil (5-FU) efficacy in chemotherapy?
this compound (leucovorin) acts as a reduced folate source, stabilizing the binding of 5-FU's active metabolite (FdUMP) to thymidylate synthase (TS), thereby prolonging TS inhibition and enhancing cytotoxic effects. Experimental validation involves in vitro enzyme kinetics assays (measuring TS inhibition rates) and in vivo tumor xenograft models comparing 5-FU efficacy with/without this compound co-administration. Key studies, such as randomized trials in advanced breast cancer, demonstrate synergistic effects .
Q. What are the standard methodologies for determining this compound dosage in preclinical studies?
Preclinical dosing often follows allometric scaling from human clinical protocols (e.g., 20–500 mg/m²). Researchers use pharmacokinetic (PK) studies in rodent models to assess plasma half-life and tissue distribution, complemented by toxicity assays (e.g., myelosuppression thresholds). For reproducibility, adhere to guidelines for compound preparation (e.g., purity ≥98% via HPLC) and report dosing schedules relative to 5-FU or methotrexate administration .
Q. How should this compound be integrated into clinical trial designs for solid tumors?
Phase I/II trials typically employ a 3+3 dose-escalation design to establish maximum tolerated dose (MTD) when combined with 5-FU or platinum agents. Stratification factors include folate receptor-alpha (FRα) expression levels (via immunohistochemistry) to identify responsive subgroups. Ensure blinding by using placebo-controlled saline solutions in control arms, with toxicity monitored via CTCAE v5.0 criteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in studies examining this compound's impact on methotrexate-induced toxicity?
Discrepancies often arise from variability in rescue protocols (e.g., timing, dosage) or patient-specific factors (e.g., renal function). A meta-analysis approach is recommended: pool data from trials using fixed-effects models to adjust for covariates like glomerular filtration rate (GFR) or concurrent medications (e.g., nitrous oxide, which exacerbates toxicity ). Sensitivity analyses should isolate studies with standardized folinate administration (e.g., 15 mg every 6 hours post-methotrexate) .
Q. What advanced pharmacokinetic models predict this compound bioavailability in heterogeneous populations?
Population PK models incorporating covariates (e.g., age, hepatic function, genetic polymorphisms in folate transporters) are critical. Use nonlinear mixed-effects modeling (NONMEM) with Bayesian estimation to account for inter-individual variability. Validate models using clinical data from patients with impaired renal/liver function, comparing predicted vs. observed serum folate levels .
Q. What experimental strategies optimize this compound delivery in blood-brain barrier (BBB)-penetrant therapies?
Novel approaches include liposomal encapsulation or conjugation with BBB-targeting peptides (e.g., angiopep-2). In vitro BBB models (e.g., hCMEC/D3 cell monolayers) assess permeability via LC-MS/MS quantification of this compound. Pair with in vivo imaging (MRI or PET with ¹⁸F-folate tracers) to evaluate brain tumor uptake in murine glioblastoma models .
Methodological Considerations
- Data Analysis : Use Kaplan-Meier survival curves with log-rank tests for oncology studies, stratified by this compound dosage. For toxicity data, apply Fisher’s exact test to compare incidence rates between trial arms. Report 95% confidence intervals and adjust for multiple comparisons .
- Contradiction Management : Apply Bradford Hill criteria to assess causality in conflicting studies. For example, evaluate dose-response gradients in folate rescue efficacy across diverse populations .
- Ethical Reporting : Disclose conflicts of interest (e.g., pharmaceutical funding) and adhere to CONSORT guidelines for clinical trials. Include negative results to mitigate publication bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
